4-Hydroxyatomoxetine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-NVNSKBCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4'-Hydroxy Atomoxetine-d3: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for 4'-Hydroxy Atomoxetine-d3. This deuterated metabolite of atomoxetine is a critical tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for precise quantification.
Core Chemical and Physical Properties
4'-Hydroxy Atomoxetine-d3 is a labeled form of 4'-Hydroxy Atomoxetine, the primary active metabolite of the attention-deficit/hyperactivity disorder (ADHD) medication, atomoxetine. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical techniques.
| Property | Value | Reference |
| Chemical Name | (R)-3-methyl-4-(3-((methyl-d3)amino)-1-phenylpropoxy)phenol | [1][2] |
| Synonyms | 4-Hydroxyatomoxetine-d3; 3-Methyl-4-(3-methylamino-d3-1-phenyl-propoxy)-phenol | [3][4] |
| CAS Number | 1217686-14-0 | [3] |
| Molecular Formula | C₁₇H₁₈D₃NO₂ | |
| Molecular Weight | 274.37 g/mol | |
| Appearance | Light Beige to Pale Beige Solid | |
| Melting Point | 121-123°C | |
| Storage Temperature | -20°C | |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | |
| Purity (by HPLC) | >95% |
Chemical Structure
The chemical structure of 4'-Hydroxy Atomoxetine-d3 is characterized by a phenylpropylamine backbone with a methylphenoxy group and a hydroxyl substitution on the phenoxy ring. The three deuterium atoms are located on the terminal methyl group of the amine.
Structure:
SMILES: CC1=C(O--INVALID-LINK--CCNC([2H])([2H])[2H])C=CC(O)=C1
InChI: InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3
Metabolic Pathway of Atomoxetine
Atomoxetine is primarily metabolized in the liver to its major active metabolite, 4'-Hydroxy Atomoxetine. This hydroxylation reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. Individuals with different CYP2D6 genotypes can exhibit significant variations in the rate of this metabolic conversion, impacting the drug's efficacy and side-effect profile.
Caption: Metabolic conversion of Atomoxetine to 4'-Hydroxy Atomoxetine.
Experimental Protocols
Synthesis of 4'-Hydroxy Atomoxetine (General Approach)
While a specific protocol for the deuterated analog is not publicly available, a plausible synthesis can be adapted from the known synthesis of 4'-Hydroxy Atomoxetine. The key modification would involve the use of a deuterated methylamine source in the final amination step.
Reaction Scheme:
-
Coupling: Reaction of (R)-(-)-3-chloro-1-phenyl-1-propanol with 4-benzyloxy-2-methylphenol in the presence of a base to form the corresponding ether.
-
Amination: Displacement of the chloride with methylamine-d3 to introduce the deuterated N-methyl group.
-
Deprotection: Removal of the benzyl protecting group from the hydroxyl function, typically by catalytic hydrogenation, to yield 4'-Hydroxy Atomoxetine-d3.
Note: This is a generalized scheme and would require optimization of reaction conditions, solvents, and purification methods.
Quantification of 4'-Hydroxy Atomoxetine in Biological Matrices by LC-MS/MS
This protocol outlines a general method for the analysis of 4'-Hydroxy Atomoxetine in plasma, using 4'-Hydroxy Atomoxetine-d3 as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (4'-Hydroxy Atomoxetine-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4'-Hydroxy Atomoxetine: m/z 272.2 -> 148.1
-
4'-Hydroxy Atomoxetine-d3: m/z 275.2 -> 151.1
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 4'-Hydroxy Atomoxetine in the unknown samples by interpolation from the calibration curve.
Caption: Workflow for the quantification of 4'-Hydroxy Atomoxetine.
Conclusion
4'-Hydroxy Atomoxetine-d3 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its well-defined chemical and physical properties, coupled with robust analytical methodologies, enable the accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. The information provided in this guide serves as a comprehensive resource for scientists and professionals engaged in the development and analysis of atomoxetine and its metabolites.
References
An In-depth Guide to the Synthesis and Isotopic Purity of 4'-Hydroxy Atomoxetine-d3
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4'-Hydroxy Atomoxetine-d3. It is intended for professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies who utilize stable isotope-labeled internal standards for quantitative bioanalysis.
4'-Hydroxy Atomoxetine is the primary active metabolite of Atomoxetine, a non-stimulant medication used for the treatment of attention-deficit hyperactivity disorder (ADHD).[1][2] The metabolic process is primarily mediated by the cytochrome P450 enzyme CYP2D6.[2][3] The deuterated analogue, 4'-Hydroxy Atomoxetine-d3, serves as an ideal internal standard for mass spectrometry-based quantification in biological samples, enhancing the accuracy and reliability of therapeutic drug monitoring and pharmacokinetic research.[4]
Metabolic Pathway of Atomoxetine
Atomoxetine undergoes hydroxylation in the body to form its major metabolite, 4'-Hydroxy Atomoxetine. This biotransformation is a critical pathway in its clearance.
Caption: Metabolic conversion of Atomoxetine to 4'-Hydroxy Atomoxetine.
Synthesis of 4'-Hydroxy Atomoxetine-d3
The synthesis of 4'-Hydroxy Atomoxetine-d3 can be achieved through a multi-step process. A common strategy involves the demethylation of a protected 4'-methoxy precursor, followed by re-methylation using a deuterated methyl source to introduce the d3-label, and subsequent deprotection.
Caption: Proposed synthetic workflow for 4'-Hydroxy Atomoxetine-d3.
Experimental Protocol: Synthesis
Step 1: N-Demethylation
-
A solution of (R)-N-Methyl-3-(4-methoxyphenyl)-3-phenylpropan-1-amine in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask.
-
The solution is cooled to 0°C in an ice bath.
-
A demethylating agent, such as boron tribromide (BBr3), is added dropwise while maintaining the temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the secondary amine intermediate.
Step 2: N-Methylation with Deuterated Source
-
The secondary amine intermediate is dissolved in an appropriate solvent like acetonitrile.
-
A base, such as potassium carbonate (K2CO3), is added to the solution.
-
Methyl-d3 iodide (CD3I) is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is collected, dried, and concentrated to yield the N-methyl-d3 labeled intermediate.
Step 3: O-Demethylation and Purification
-
The N-methyl-d3 intermediate is dissolved in anhydrous dichloromethane and cooled to -78°C.
-
Boron tribromide (BBr3) is added slowly.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched with methanol, and the solvent is removed under vacuum.
-
The crude product is purified using column chromatography on silica gel to afford the final product, 4'-Hydroxy Atomoxetine-d3.
Isotopic Purity Determination
The determination of isotopic purity is critical to validate the utility of a stable-labeled compound as an internal standard. The primary techniques employed are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: General workflow for isotopic purity analysis.
Experimental Protocols: Analysis
1. High-Resolution Mass Spectrometry (LC-HRMS)
This technique is used to determine the distribution of isotopic species (isotopologues).
-
Sample Preparation: A stock solution of 4'-Hydroxy Atomoxetine-d3 is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL).
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used.
-
Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode, acquiring full scan data over a relevant m/z range.
-
Data Analysis:
-
The extracted ion chromatogram (EIC) is generated for the theoretical m/z of the [M+H]+ ion for each isotopologue (d0, d1, d2, d3).
-
The peak area for each EIC is integrated.
-
The isotopic purity is calculated based on the relative abundance of the d3 species compared to all other detected species.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the position of the deuterium label and the structural integrity of the molecule.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at that position.
-
²H (Deuterium) NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium signal, confirming its presence and providing further information about the molecular environment of the label.
Data Summary
The quality of synthesized 4'-Hydroxy Atomoxetine-d3 is assessed by its chemical and isotopic purity. The following table summarizes typical analytical results.
| Parameter | Method | Specification | Typical Result |
| Chemical Purity | HPLC/UPLC-UV | ≥ 95% | 98.5% |
| Isotopic Purity (%d3) | LC-HRMS | ≥ 98% | 99.1% |
| Isotopic Distribution | LC-HRMS | Report Values | d3: 99.1% |
| d2: 0.6% | |||
| d1: 0.2% | |||
| d0: 0.1% | |||
| Structural Confirmation | ¹H NMR, MS/MS | Conforms to structure | Conforms |
References
The Rationale and Application of Deuterated Metabolites as Internal Standards: A Technical Guide
Introduction
In the realm of quantitative analysis, particularly within the fields of pharmacology, toxicology, and metabolomics, the accuracy and precision of measurements are paramount. Bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can compromise data quality. These variations can arise from sample preparation, instrument performance, and matrix effects. To mitigate these issues, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Deuterated metabolites, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the gold standard for quantitative LC-MS due to their unique properties that closely mimic the target analyte.
This guide provides an in-depth exploration of the rationale for using deuterated metabolites as internal standards, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
The Superiority of Deuterated Internal Standards
The fundamental principle behind using an internal standard is to provide a reference point against which the analyte's signal is normalized. This normalization corrects for variations in sample handling and analysis. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification results in a compound with nearly identical physicochemical properties to the analyte but with a different mass, making it an almost perfect IS.
Key Advantages:
-
Similar Physicochemical Properties: Deuterium substitution results in negligible changes to polarity, pKa, and volatility. This ensures that the deuterated IS co-elutes with the analyte in chromatographic separations and exhibits similar behavior during sample extraction and derivatization.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization in the mass spectrometer's source due to co-eluting matrix components, are a significant challenge in bioanalysis. Since the deuterated IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects. The ratio of the analyte signal to the IS signal remains constant, thus providing a reliable quantitative measurement.
-
Correction for Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are effectively corrected for because the deuterated IS is lost at the same rate.
-
Mass Differentiation: The mass difference between the analyte and the deuterated IS allows for their simultaneous detection by the mass spectrometer without mutual interference.
Quantitative Data: Performance Comparison
The superiority of deuterated internal standards over structural analogs is well-documented in scientific literature. The following table summarizes typical performance data from comparative studies, illustrating the improved accuracy and precision achieved with deuterated standards.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale for Difference |
| Accuracy (% Bias) | -2.5% to +3.1% | -15.8% to +18.2% | The deuterated IS co-elutes and experiences the same matrix effects as the analyte, leading to more effective normalization. The structural analog may have different retention times and ionization efficiencies. |
| Precision (% CV) | 2.2% to 4.5% | 8.5% to 12.3% | Consistent co-elution and co-extraction of the deuterated IS minimizes variability in the analyte/IS ratio. |
| Recovery (%) | 85% ± 5% | 70% ± 15% | The nearly identical physicochemical properties of the deuterated IS ensure its recovery closely tracks that of the analyte across different samples and batches.[1] |
| Matrix Factor (% RSD) | < 5% | > 15% | The deuterated IS effectively compensates for ion suppression/enhancement, resulting in a consistent analyte/IS response ratio across different biological matrices.[2] |
Data is representative and compiled from principles described in referenced literature.
Logical Rationale for Using a Deuterated Internal Standard
The following diagram illustrates the logical workflow demonstrating why a deuterated internal standard is effective in correcting for analytical variability.
Caption: Logical workflow for accurate quantification using a deuterated internal standard.
Experimental Protocol: Quantification of a Metabolite in Human Plasma
This protocol provides a detailed methodology for the quantification of a hypothetical metabolite, "Metabolite X," in human plasma using its deuterated analog, "Metabolite X-d4," as an internal standard.
1. Materials and Reagents
-
Metabolite X certified reference standard
-
Metabolite X-d4 certified reference standard
-
Human plasma (K2EDTA as anticoagulant) from at least six different sources
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well deep-well plates
-
Centrifuge capable of holding 96-well plates
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metabolite X and Metabolite X-d4 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Metabolite X by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of Metabolite X-d4 by diluting its stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank plasma, calibration standards, quality control (QC) samples, and unknown study samples into a 96-well deep-well plate.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL Metabolite X-d4 in acetonitrile) to all wells except for the blank matrix samples (to which 200 µL of acetonitrile is added).
-
Vortex mix the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Metabolite X from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both Metabolite X and Metabolite X-d4.
5. Data Analysis and Quantification
-
Integrate the peak areas for the analyte (Metabolite X) and the internal standard (Metabolite X-d4).
-
Calculate the peak area ratio (Metabolite X peak area / Metabolite X-d4 peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of Metabolite X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Typical Experimental Workflow
The following diagram outlines a standard experimental workflow for a quantitative bioanalytical assay using a deuterated internal standard.
Caption: Experimental workflow for LC-MS/MS analysis with a deuterated internal standard.
Application in Metabolic Pathway Analysis
Deuterated metabolites are not only valuable as internal standards for quantification but also as tracers in metabolic flux analysis. By introducing a deuterated precursor into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into the activity of metabolic pathways.
The diagram below illustrates a simplified metabolic pathway where a deuterated metabolite is used as a tracer.
Caption: Use of a deuterated metabolite as a tracer in a metabolic pathway.
Conclusion
The use of deuterated metabolites as internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to closely mimic the behavior of the target analyte throughout the analytical workflow provides unparalleled correction for variability, leading to highly accurate and precise data. While the initial cost of deuterated standards may be higher than that of structural analogs, the enhanced data quality, robustness, and reliability of the resulting assays justify their use, particularly in regulated environments and for critical decision-making in drug development and clinical research. The principles and protocols outlined in this guide underscore the scientific rationale and practical application of deuterated internal standards, solidifying their status as the preferred choice for rigorous quantitative LC-MS analysis.
References
The Pharmacokinetics and Metabolic Fate of Atomoxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor utilized for the management of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1][2] Unlike stimulant medications, atomoxetine is not a controlled substance. Its therapeutic effects are attributed to its ability to selectively block the presynaptic norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft.[3][4] The pharmacokinetics of atomoxetine are notably influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme, resulting in significant inter-individual variability in drug exposure.[1] This guide provides an in-depth overview of the pharmacokinetics and metabolic pathways of atomoxetine, intended to serve as a comprehensive resource for professionals in the field of drug development and research.
Pharmacokinetics
The pharmacokinetic profile of atomoxetine is characterized by rapid oral absorption, extensive distribution, and primary elimination through hepatic metabolism. A key feature of its pharmacokinetics is the profound impact of the CYP2D6 genotype, which categorizes individuals into distinct metabolizer phenotypes.
Absorption
Following oral administration, atomoxetine is rapidly and well-absorbed, with peak plasma concentrations (Cmax) typically achieved within 1 to 2 hours. The absolute bioavailability of atomoxetine is approximately 63% in individuals who are extensive metabolizers (EMs) of CYP2D6, and significantly higher at 94% in poor metabolizers (PMs). This difference is primarily due to a more pronounced first-pass metabolism in EMs. The administration of atomoxetine with a high-fat meal does not significantly affect the extent of absorption (AUC), but it can decrease the rate of absorption, leading to a lower Cmax and a delayed Tmax.
Distribution
Atomoxetine is extensively distributed throughout the body, with a steady-state volume of distribution of approximately 0.85 L/kg. It is highly bound to plasma proteins, primarily albumin, with a binding affinity of about 98%.
Metabolism
The metabolism of atomoxetine is complex and predominantly occurs in the liver, with the cytochrome P450 (CYP) enzyme system playing a central role.
The biotransformation of atomoxetine proceeds mainly through two oxidative pathways:
-
4-Hydroxylation: This is the principal metabolic route, primarily mediated by the CYP2D6 enzyme, leading to the formation of the major oxidative metabolite, 4-hydroxyatomoxetine . This metabolite is pharmacologically active and equipotent to the parent drug as a norepinephrine transporter inhibitor. However, it is rapidly conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide, which is inactive and readily excreted. In CYP2D6 poor metabolizers, the formation of 4-hydroxyatomoxetine is significantly slower and is carried out by other CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4.
-
N-Demethylation: A minor pathway for atomoxetine metabolism is N-demethylation, which is primarily catalyzed by CYP2C19 and other CYP enzymes, resulting in the formation of N-desmethylatomoxetine . This metabolite has substantially less pharmacological activity compared to atomoxetine.
The genetic polymorphism of CYP2D6 leads to significant differences in atomoxetine exposure. Individuals classified as poor metabolizers (PMs) exhibit approximately 10-fold higher area under the curve (AUC) and 5-fold higher peak plasma concentrations (Cmax) compared to extensive metabolizers (EMs).
Excretion
Atomoxetine is primarily eliminated from the body through renal excretion of its metabolites. More than 80% of an administered dose is recovered in the urine, mainly as 4-hydroxyatomoxetine-O-glucuronide. Less than 3% of the dose is excreted as unchanged atomoxetine. A smaller portion of the metabolites is excreted in the feces (less than 17%). The elimination half-life of atomoxetine is approximately 5 hours in extensive metabolizers, whereas it is significantly prolonged to about 24 hours in poor metabolizers.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of atomoxetine and its primary metabolites.
Table 1: Pharmacokinetic Parameters of Atomoxetine in CYP2D6 Extensive vs. Poor Metabolizers
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference(s) |
| Absolute Bioavailability | ~63% | ~94% | |
| Tmax (hours) | 1 - 2 | 1 - 2 | |
| Volume of Distribution (L/kg) | ~0.85 | ~0.85 | |
| Plasma Protein Binding | ~98% | ~98% | |
| Elimination Half-life (hours) | ~5 | ~24 | |
| AUC | ~10-fold lower than PMs | ~10-fold higher than EMs | |
| Cmax | ~5-fold lower than PMs | ~5-fold higher than EMs |
Table 2: Major Metabolites of Atomoxetine and Their Characteristics
| Metabolite | Formation Pathway | Primary Enzyme(s) | Pharmacological Activity | Relative Plasma Concentration (vs. Atomoxetine) | Reference(s) |
| 4-Hydroxyatomoxetine | 4-Hydroxylation | CYP2D6 (major), other CYPs in PMs | Equipotent to atomoxetine | EMs: 1%, PMs: 0.1% | |
| N-Desmethylatomoxetine | N-Demethylation | CYP2C19, other CYPs | Much less active than atomoxetine | EMs: 5%, PMs: 45% | |
| 4-Hydroxyatomoxetine-O-glucuronide | Glucuronidation of 4-hydroxyatomoxetine | UGTs | Inactive | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of atomoxetine's pharmacokinetics and metabolism. Below are generalized protocols for key experiments cited in the literature.
Protocol 1: Determination of Atomoxetine and its Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a common method for quantifying atomoxetine, 4-hydroxyatomoxetine, and N-desmethylatomoxetine in plasma samples.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of atomoxetine).
- Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Separation (LC):
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection (MS/MS):
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for atomoxetine and its metabolites are monitored.
- Data Analysis: The concentrations of the analytes are determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank biological matrix.
Protocol 2: In Vitro Metabolism of Atomoxetine using Human Liver Microsomes
This protocol describes a typical experiment to investigate the metabolism of atomoxetine using a subcellular fraction of the liver.
1. Incubation Mixture Preparation:
- In a microcentrifuge tube, prepare an incubation mixture containing:
- Pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein).
- Phosphate buffer (e.g., 100 mM, pH 7.4).
- Atomoxetine at various concentrations.
- Pre-incubate the mixture at 37°C for 5 minutes.
2. Initiation of Metabolic Reaction:
- Initiate the reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to the incubation mixture.
- Incubate the reaction at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).
3. Termination of Reaction:
- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins and quench the enzymatic activity.
4. Sample Analysis:
- Centrifuge the mixture to pellet the precipitated proteins.
- Analyze the supernatant for the disappearance of the parent drug (atomoxetine) and the formation of metabolites using a validated analytical method, such as LC-MS/MS (as described in Protocol 1).
5. Data Analysis:
- Determine the rate of metabolism and identify the metabolites formed.
- To identify the specific CYP enzymes involved, selective chemical inhibitors or recombinant human CYP enzymes can be used in the incubation mixture.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of atomoxetine and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic pathway of atomoxetine.
Caption: Experimental workflow for a clinical pharmacokinetic study of atomoxetine.
References
In Vitro Metabolism of Atomoxetine: A Technical Guide for Drug Development Professionals
An In-depth Examination of Atomoxetine Metabolism Using Liver Microsomes for Researchers and Scientists
This technical guide provides a comprehensive overview of the in vitro metabolism of atomoxetine, a selective norepinephrine reuptake inhibitor, utilizing liver microsomes. The document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies. It details the primary metabolic pathways, enzymatic kinetics, and experimental protocols essential for conducting and interpreting in vitro studies of atomoxetine.
Introduction
Atomoxetine (ATX) is primarily metabolized in the liver, with its pharmacokinetic profile being significantly influenced by the activity of cytochrome P450 enzymes.[1][2] In vitro studies using human liver microsomes (HLM) are crucial for elucidating the metabolic pathways, identifying the enzymes involved, and determining the kinetic parameters of these biotransformations. This information is vital for predicting in vivo clearance, potential drug-drug interactions, and understanding inter-individual variability in drug response.[3]
The dominant metabolic pathway for atomoxetine is aromatic hydroxylation to form 4-hydroxyatomoxetine, a reaction primarily catalyzed by the polymorphic enzyme CYP2D6.[1][2] A secondary, less prominent pathway is N-demethylation to N-desmethylatomoxetine, which is mainly mediated by CYP2C19. The resulting metabolites are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion.
Quantitative Analysis of Atomoxetine Metabolism
The kinetic parameters for the principal metabolic pathways of atomoxetine have been characterized in human liver microsomes. The following tables summarize the key quantitative data for the formation of 4-hydroxyatomoxetine and N-desmethylatomoxetine.
Table 1: Enzyme Kinetics of 4-Hydroxyatomoxetine Formation in Human Liver Microsomes
| Parameter | Value | Reference |
| K_m (μM) | 2.3 | |
| CL_int (μL/min/mg) | 103 |
K_m (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction. CL_int (intrinsic clearance) is a measure of the enzyme's capacity to metabolize a drug.
Table 2: Enzyme Kinetics of N-Desmethylatomoxetine Formation in Human Liver Microsomes
| Parameter | Value | Reference |
| K_m (μM) | 83 | |
| CL_int (μL/min/mg) | 0.8 |
Key Metabolic Pathways and Enzymes
The biotransformation of atomoxetine is predominantly a Phase I metabolic process, followed by Phase II conjugation. The key enzymes and resulting metabolites are outlined below.
Primary Metabolic Pathways
// Nodes Atomoxetine [label="Atomoxetine", fillcolor="#F1F3F4"]; "4-Hydroxyatomoxetine" [label="4-Hydroxyatomoxetine\n(Major Metabolite)", fillcolor="#F1F3F4"]; "N-Desmethylatomoxetine" [label="N-Desmethylatomoxetine\n(Minor Metabolite)", fillcolor="#F1F3F4"]; "Glucuronide_Conjugate" [label="4-Hydroxyatomoxetine-O-glucuronide", fillcolor="#F1F3F4"]; "N-Desmethyl-4-hydroxyatomoxetine" [label="N-Desmethyl-4-hydroxyatomoxetine", fillcolor="#F1F3F4"];
// Edges Atomoxetine -> "4-Hydroxyatomoxetine" [label="CYP2D6 (Primary)\nAromatic Hydroxylation", fontcolor="#34A853"]; Atomoxetine -> "N-Desmethylatomoxetine" [label="CYP2C19 (Primary)\nN-Demethylation", fontcolor="#EA4335"]; "4-Hydroxyatomoxetine" -> "Glucuronide_Conjugate" [label="UGTs\nGlucuronidation", fontcolor="#4285F4"]; "N-Desmethylatomoxetine" -> "N-Desmethyl-4-hydroxyatomoxetine" [label="CYP2D6", fontcolor="#34A853"]; } caption: "Primary metabolic pathways of atomoxetine."
As illustrated, CYP2D6 is the principal enzyme responsible for the formation of the major metabolite, 4-hydroxyatomoxetine. The N-demethylation pathway, mediated by CYP2C19, represents a minor route of atomoxetine clearance.
Detailed Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to assess the metabolism of atomoxetine using human liver microsomes.
Materials and Reagents
-
Human Liver Microsomes (pooled)
-
Atomoxetine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
UHPLC-MS/MS system for analysis
Experimental Workflow
The following diagram outlines the key steps in a typical in vitro metabolism assay.
// Nodes A [label="Prepare Incubation Mixture\n(Microsomes, Buffer, Atomoxetine)"]; B [label="Pre-incubation at 37°C"]; C [label="Initiate Reaction with NADPH"]; D [label="Incubate at 37°C with Shaking"]; E [label="Terminate Reaction\n(e.g., with cold Acetonitrile)"]; F [label="Centrifuge to Pellet Protein"]; G [label="Analyze Supernatant by UHPLC-MS/MS"]; H [label="Data Analysis\n(Metabolite Formation Rate)"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: "Workflow for in vitro atomoxetine metabolism assay."
Incubation Procedure
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-0.5 mg/mL), phosphate buffer (pH 7.4), and atomoxetine (at various concentrations to determine kinetic parameters). The final volume is typically 200 µL.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction at the designated time points by adding a quenching solvent, such as cold acetonitrile (typically 2 volumes), which also serves to precipitate the microsomal proteins.
-
Sample Processing: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by a validated UHPLC-MS/MS method to quantify the parent drug (atomoxetine) and its metabolites.
Data Analysis
The concentrations of atomoxetine and its metabolites are determined from the peak areas relative to the internal standard using a calibration curve. The rate of metabolite formation is then calculated. For enzyme kinetic analysis, the rates of formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the K_m and V_max values. Intrinsic clearance (CL_int) can then be calculated as the ratio of V_max to K_m.
Logical Relationships in Data Interpretation
The interpretation of in vitro metabolism data involves understanding the relationships between the experimental results and their physiological implications.
// Nodes InVitro_Data [label="In Vitro Kinetic Parameters\n(Km, Vmax, CLint)"]; Enzyme_Contribution [label="Relative Contribution of\nCYP2D6 and CYP2C19"]; DDI_Potential [label="Prediction of Drug-Drug\nInteraction Potential"]; InVivo_Clearance [label="In Vitro-In Vivo Extrapolation (IVIVE)\nof Hepatic Clearance"]; Population_Variability [label="Understanding Impact of\nGenetic Polymorphisms (e.g., CYP2D6)"];
// Edges InVitro_Data -> Enzyme_Contribution; Enzyme_Contribution -> DDI_Potential; Enzyme_Contribution -> Population_Variability; InVitro_Data -> InVivo_Clearance; } caption: "Logical flow of data interpretation."
The in vitro kinetic parameters provide the foundation for understanding the relative importance of different metabolic pathways. This knowledge is critical for predicting the potential for drug-drug interactions, particularly with inhibitors or inducers of CYP2D6 and CYP2C19. Furthermore, these data are essential for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance and for understanding the clinical implications of genetic polymorphisms in the metabolizing enzymes.
Conclusion
The in vitro metabolism of atomoxetine using liver microsomes is a well-established model for characterizing its biotransformation. The primary metabolic pathways, aromatic hydroxylation and N-demethylation, are predominantly mediated by CYP2D6 and CYP2C19, respectively. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and scientists to design, execute, and interpret in vitro metabolism studies of atomoxetine, thereby facilitating informed decisions in the drug development process.
References
- 1. Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]
The Discovery and Significance of 4'-Hydroxy Atomoxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atomoxetine, a selective norepinephrine reuptake inhibitor, is a non-stimulant medication widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy is intrinsically linked to its metabolism, which is primarily governed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides an in-depth exploration of the discovery, metabolism, and pharmacological significance of its major active metabolite, 4'-Hydroxy Atomoxetine. We will delve into the quantitative pharmacokinetics, detailed experimental protocols for its characterization, and the intricate signaling pathways it modulates. This document serves as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacogenetics.
Discovery and Metabolic Pathway
The primary metabolic pathway for atomoxetine involves the aromatic hydroxylation of the parent molecule to form 4'-Hydroxy Atomoxetine.[1][2] This biotransformation is almost exclusively catalyzed by the CYP2D6 enzyme in individuals with normal enzyme function (extensive metabolizers or EMs).[3][4] In individuals with low or absent CYP2D6 activity (poor metabolizers or PMs), other CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP2E1, can mediate this hydroxylation, albeit at a significantly slower rate.[5]
Following its formation, 4'-Hydroxy Atomoxetine is rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the inactive metabolite, 4-hydroxyatomoxetine-O-glucuronide, which is then eliminated primarily through the urine. This rapid glucuronidation results in substantially lower plasma concentrations of the active metabolite compared to the parent drug in EMs. A minor metabolic pathway involves N-demethylation of atomoxetine to N-desmethylatomoxetine, a metabolite with considerably less pharmacological activity.
Metabolic Pathway Diagram
Pharmacological Significance and Activity
The primary pharmacological target of atomoxetine and its active metabolite is the presynaptic norepinephrine transporter (NET). Both atomoxetine and 4'-Hydroxy Atomoxetine are potent and selective inhibitors of NET, exhibiting equipotent activity in vitro. Inhibition of NET in the prefrontal cortex leads to an increase in the synaptic concentrations of norepinephrine.
An important aspect of atomoxetine's mechanism is its indirect effect on dopamine levels. In the prefrontal cortex, where the expression of the dopamine transporter (DAT) is low, dopamine can be cleared from the synapse by NET. By blocking NET, atomoxetine and 4'-Hydroxy Atomoxetine also effectively increase the extracellular concentration of dopamine in this brain region, which is crucial for executive function and attention. This region-specific increase in dopamine, without affecting dopamine levels in reward pathways like the nucleus accumbens, is thought to contribute to atomoxetine's low potential for abuse compared to stimulant medications.
Signaling Pathway of Atomoxetine and 4'-Hydroxy Atomoxetine
Quantitative Data
The pharmacokinetic profile of atomoxetine and its metabolites is significantly influenced by the CYP2D6 genotype.
Table 1: Pharmacokinetic Parameters of Atomoxetine and 4'-Hydroxy Atomoxetine in Different CYP2D6 Metabolizer Phenotypes
| Parameter | Atomoxetine (EMs) | Atomoxetine (PMs) | 4'-Hydroxy Atomoxetine (EMs) | 4'-Hydroxy Atomoxetine (PMs) | Reference |
| Absolute Bioavailability | 63% | 94% | - | - | |
| Tmax (hours) | 1-2 | ~2.5 | ~1.5 | ~4.5 | |
| Half-life (hours) | ~5.2 | ~21.6 | 6-8 | up to 40 | |
| Plasma Clearance (L/h/kg) | 0.35 | 0.03 | - | - | |
| AUC (µM*h) | 4.4 - 5.8 | 50.2 | - | - | |
| Cmax (µM) | 0.7 - 1.0 | 2.5 | 1.6 - 1.9 | 0.1 | |
| Plasma Protein Binding | 98.7% | 98.7% | 66.6% | 66.6% |
Table 2: In Vitro Activity of Atomoxetine and 4'-Hydroxy Atomoxetine
| Compound | Target | Affinity (Ki) | Reference |
| Atomoxetine | Human NET | 5 nM | |
| Human SERT | 77 nM | ||
| Human DAT | 1451 nM | ||
| 4'-Hydroxy Atomoxetine | Human NET | Equipotent to Atomoxetine |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the enzymatic kinetics of 4'-Hydroxy Atomoxetine formation.
Methodology:
-
Incubation: Human liver microsomes (pooled from donors with known CYP2D6 genotypes) are incubated with varying concentrations of atomoxetine in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation Conditions: Incubations are typically carried out at 37°C for a specified time course.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The formation of 4'-Hydroxy Atomoxetine is quantified using LC-MS/MS.
Quantification of Atomoxetine and Metabolites by HPLC
Objective: To measure the concentrations of atomoxetine and 4'-Hydroxy Atomoxetine in biological matrices.
Methodology:
-
Sample Preparation: Plasma or urine samples are subjected to protein precipitation with an organic solvent (e.g., methanol or acetonitrile). For more complex matrices or lower concentrations, solid-phase extraction may be employed.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is used for gradient or isocratic elution.
-
Flow Rate: A typical flow rate is between 0.2 to 1.5 mL/min.
-
-
Detection:
-
UV Detection: Detection is often performed at a wavelength of around 220 nm or 270 nm.
-
Fluorescence Detection: For increased sensitivity, derivatization followed by fluorescence detection can be used.
-
Mass Spectrometry (LC-MS/MS): This provides the highest sensitivity and selectivity for quantification.
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
Norepinephrine Transporter (NET) Inhibition Assay
Objective: To determine the inhibitory potency (Ki or IC50) of atomoxetine and 4'-Hydroxy Atomoxetine on the norepinephrine transporter.
Methodology:
-
Cell Culture: A cell line stably expressing the human norepinephrine transporter (e.g., HEK293 cells) is used.
-
Radioligand Binding:
-
Cell membranes are incubated with a specific radioligand for NET (e.g., [³H]nisoxetine).
-
Increasing concentrations of the test compounds (atomoxetine or 4'-Hydroxy Atomoxetine) are added to compete with the radioligand for binding to NET.
-
-
Incubation and Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Conclusion
4'-Hydroxy Atomoxetine is a critical active metabolite in the pharmacology of atomoxetine. Its formation, primarily mediated by the polymorphic CYP2D6 enzyme, leads to significant inter-individual variability in drug exposure and response. While equipotent to the parent drug in its inhibition of the norepinephrine transporter, its rapid glucuronidation and clearance in extensive metabolizers diminish its direct systemic contribution to the therapeutic effect. However, in poor metabolizers, the altered pharmacokinetics underscore the importance of considering an individual's genetic makeup for personalized dosing strategies. A thorough understanding of the discovery, metabolism, and activity of 4'-Hydroxy Atomoxetine, as detailed in this guide, is essential for the continued development and optimization of treatments for ADHD and other neurological disorders.
References
- 1. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Dose, CYP2D6 Genotype-Stratified Pharmacokinetic Study of Atomoxetine in Children with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
The Gold Standard in Pharmacological Analysis: A Technical Guide to Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Dilution (SID) analysis, coupled with mass spectrometry, represents the pinnacle of quantitative bioanalysis in pharmacology. Its unparalleled accuracy and precision have made it an indispensable tool in drug development, from early-stage discovery to clinical trials. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and critical applications of SID assays, offering a comprehensive resource for professionals in the field.
Core Principles of Stable Isotope Dilution Assays
The foundational principle of SID assays is the use of a stable, non-radioactive, isotopically labeled version of the analyte of interest as an internal standard (IS). This IS is chemically identical to the analyte but possesses a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
A known quantity of the IS is introduced to the sample at the earliest stage of preparation. Because the IS and the unlabeled analyte exhibit nearly identical chemical and physical properties, they behave similarly throughout all subsequent procedures, including extraction, derivatization, and ionization. Consequently, any sample loss or variation in analytical response will affect both the analyte and the IS to the same extent. The final quantification is based on the ratio of the mass spectrometric response of the analyte to that of the IS, which provides a highly accurate and precise measurement.
Applications in Pharmacology
The versatility and reliability of SID assays make them suitable for a wide range of applications in pharmacology:
-
Pharmacokinetic (PK) Studies: SID assays are instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. By administering a stable isotope-labeled version of the drug, researchers can differentiate it from endogenous counterparts and accurately track its fate in the body.[1]
-
Bioavailability Studies: These assays are crucial for determining the fraction of an administered drug that reaches the systemic circulation. Co-administering an oral dose of the unlabeled drug with an intravenous microdose of the stable isotope-labeled drug allows for precise bioavailability calculations.
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, SID assays provide the accuracy needed to maintain plasma concentrations within the optimal range, maximizing efficacy while minimizing toxicity.[2]
-
Metabolism Studies: By labeling a drug with a stable isotope, its metabolic pathways can be elucidated. Mass spectrometry can then be used to identify and quantify the resulting metabolites.[3]
-
Drug-Drug Interaction Studies: SID assays can be employed to investigate whether a co-administered drug affects the pharmacokinetics or metabolism of the drug of interest.[3]
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and metabolic pathways is crucial for understanding the complex processes involved in pharmacological studies. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the application of stable isotope dilution assays.
References
The Ideal Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Accurate Bioanalysis
In the landscape of drug discovery and development, the precise and accurate quantification of analytes in biological matrices is paramount. Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant errors, compromising the integrity of the data. The use of an internal standard (IS) is a critical and widely accepted practice to mitigate these variabilities and ensure the reliability of bioanalytical results.[1]
An ideal internal standard is a compound of known concentration that is added to every sample, including calibration standards and quality controls, at an early stage of the analytical process.[1][2] Its primary function is to mimic the behavior of the analyte of interest throughout the entire analytical workflow, thereby compensating for variations in extraction recovery, injection volume, and instrument response.[1] This guide provides an in-depth technical overview of the concept of an ideal internal standard, its selection criteria, types, and the experimental protocols for its validation and implementation in regulated bioanalysis.
The Role and Characteristics of an Ideal Internal Standard
The fundamental principle behind the use of an internal standard is the calculation of a response ratio between the analyte and the IS. This ratio, rather than the absolute response of the analyte, is used for quantification. This approach effectively normalizes the data, correcting for fluctuations that can occur during the analytical process.
An ideal internal standard should possess the following key characteristics:
-
Structural Similarity: It should be structurally and physicochemically similar to the analyte to ensure comparable behavior during sample extraction, chromatography, and ionization.
-
Co-elution (for LC-MS): In most LC-MS applications, the IS should co-elute with the analyte to experience the same matrix effects.
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer.
-
Absence in Matrix: The internal standard should not be naturally present in the biological matrix being analyzed.
-
Purity and Stability: It must be of high purity and stable throughout the entire analytical procedure.
-
Commercial Availability: Ready availability of the internal standard is a practical consideration for routine analysis.
Types of Internal Standards: A Comparative Analysis
There are two primary categories of internal standards used in bioanalysis: Stable Isotope-Labeled (SIL) Internal Standards and Analog (or Structurally Similar) Internal Standards. The choice between these two types is a critical decision in method development.
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). SIL internal standards are widely considered the "gold standard" in bioanalysis for several reasons:
-
Near-Identical Physicochemical Properties: They exhibit almost identical extraction recovery, chromatographic retention time, and ionization efficiency to the analyte.
-
Effective Compensation for Matrix Effects: Because they co-elute and have the same ionization properties as the analyte, they are highly effective at compensating for matrix-induced ion suppression or enhancement.
-
Improved Precision and Accuracy: The use of SIL internal standards generally leads to significantly better precision and accuracy in quantitative results.
However, there are some potential drawbacks to consider:
-
Cost and Availability: SIL internal standards can be expensive and may not be commercially available for all analytes.
-
Isotopic Impurity: The SIL IS may contain a small amount of the unlabeled analyte, which can affect the accuracy of the measurement at the lower limit of quantification (LLOQ).
-
Chromatographic Shift with Deuterium Labeling: Extensive deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.
Analog Internal Standards: A Practical Alternative
When a SIL internal standard is not feasible, a structural analog can be a suitable alternative. An analog IS is a compound that is chemically similar to the analyte but differs in its structure, for example, by an additional functional group or a different alkyl chain.
Advantages of Analog Internal Standards:
-
Lower Cost and Greater Availability: They are often more readily available and less expensive than SIL internal standards.
-
Can Provide Adequate Correction: A well-chosen analog can still provide acceptable compensation for variability in sample preparation and instrument response.
Disadvantages of Analog Internal Standards:
-
Differences in Physicochemical Properties: Differences in structure can lead to variations in extraction recovery, chromatographic behavior, and ionization efficiency compared to the analyte.
-
Less Effective Matrix Effect Compensation: As they may not co-elute perfectly with the analyte, their ability to compensate for matrix effects can be limited.
-
Potential for Lower Precision and Accuracy: The use of an analog IS may result in lower precision and accuracy compared to a SIL IS.
The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Decision tree for the selection of an appropriate internal standard.
Quantitative Data Presentation: Performance Comparison
The choice of internal standard can have a significant impact on the performance of a bioanalytical method. The following tables summarize quantitative data from a study comparing the use of an analog internal standard versus a stable isotope-labeled internal standard for the quantification of the anticancer drug Kahalalide F in human plasma.
Table 1: Comparison of Precision and Accuracy for Kahalalide F Assay
| Internal Standard Type | n | Mean Bias (%) | Standard Deviation (%) |
| Analog IS | 284 | 96.8 | 8.6 |
| SIL IS | 340 | 100.3 | 7.6 |
Data adapted from a study on Kahalalide F bioanalysis.
The data clearly demonstrates that the use of the SIL internal standard resulted in a mean bias closer to 100% and a lower standard deviation, indicating improved accuracy and precision. A Levene's test showed that the variance using the SIL internal standard was significantly lower (p=0.02) than with the use of the analog.
Table 2: Bioanalytical Method Validation Acceptance Criteria (FDA & ICH M10)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Selectivity | Response of interfering peak in blank matrix < 20% of LLOQ response and < 5% of IS response |
| Matrix Effect (%CV) | ≤15% |
| Recovery | Should be consistent, precise, and reproducible |
Experimental Protocols: Validation of the Internal Standard
A thorough validation of the bioanalytical method, including the performance of the internal standard, is required by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The following are detailed methodologies for key validation experiments.
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard.
Caption: General workflow for a bioanalytical method with an internal standard.
Protocol for Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and IS without interference from endogenous matrix components.
Methodology:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Process each blank lot with and without the addition of the internal standard.
-
Prepare and process a sample at the Lower Limit of Quantification (LLOQ).
-
Analyze the processed samples using the developed LC-MS/MS or GC-MS method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix should be less than 20% of the response of the analyte at the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response.
Protocol for Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (as percent bias) and precision (as percent coefficient of variation, %CV) for each QC level.
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal values for all QCs, except for the LLOQ, where it should be within ±20%.
-
The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.
Protocol for Matrix Effect Evaluation
Objective: To assess the effect of the matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at Low and High QC concentrations:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.
-
-
Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set B by the peak area in Set A.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
The precision (%CV) of the IS-normalized MF across the different lots should be calculated.
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.
Protocol for Recovery
Objective: To evaluate the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples at three QC levels (Low, Medium, and High):
-
Set 1 (Extracted Samples): QC samples prepared in the biological matrix and subjected to the full extraction procedure.
-
Set 2 (Post-extraction Spiked Samples): Blank matrix is extracted, and the analyte and IS are added to the final extract (represents 100% recovery).
-
-
Analyze both sets of samples.
-
Calculate the recovery by comparing the mean peak area of the analyte in Set 1 to the mean peak area in Set 2.
-
The recovery of the internal standard should also be determined.
Acceptance Criteria:
-
While 100% recovery is not required, it should be consistent, precise, and reproducible across the different QC levels.
Conclusion: The Path to Reliable Bioanalytical Data
The selection and proper validation of an internal standard are indispensable for the generation of high-quality, reliable data in regulated bioanalysis. A stable isotope-labeled internal standard is unequivocally the preferred choice due to its ability to closely mimic the analyte's behavior and effectively compensate for various sources of analytical error. When a SIL IS is not available, a carefully selected and rigorously validated analog internal standard can serve as a viable alternative.
By adhering to the principles and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can establish robust and reliable bioanalytical methods that meet regulatory expectations and ensure the integrity of their study data. The logical and systematic approach to internal standard selection and validation is not merely a procedural requirement but a fundamental scientific practice that underpins the confidence in bioanalytical results.
References
Methodological & Application
Application Note: Quantification of Atomoxetine in Human Plasma by LC-MS/MS Using 4'-Hydroxy Atomoxetine-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1] Accurate quantification of atomoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atomoxetine in human plasma. The methodology employs a stable isotope-labeled internal standard, 4'-Hydroxy Atomoxetine-d3, to ensure high accuracy and precision.
Principle
This method utilizes a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer.[2][3] The mass spectrometer operates in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of atomoxetine to its deuterated internal standard (IS), 4'-Hydroxy Atomoxetine-d3, against a calibration curve.
Experimental Protocols
3.1. Materials and Reagents
-
Atomoxetine hydrochloride (Reference Standard)
-
4'-Hydroxy Atomoxetine-d3 (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Trifluoroacetic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
3.2. Preparation of Stock and Working Solutions
-
Atomoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve atomoxetine hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4'-Hydroxy Atomoxetine-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the atomoxetine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution with acetonitrile.
3.3. Sample Preparation
-
Pipette 60 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[2]
-
Add 120 µL of acetonitrile containing the internal standard (4'-Hydroxy Atomoxetine-d3 at a final concentration of 400 nM).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 16,000 x g for 30 minutes at 4°C.
-
Transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.
3.4. LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the liquid chromatography and mass spectrometry systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) or equivalent |
| Mobile Phase | A: Water with 5 mM ammonium acetate and 0.1 mM formic acidB: Methanol with 5 mM ammonium acetate and 0.1 mM formic acid |
| Gradient | Gradient elution may be optimized for best separation |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Run Time | 9 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Applied Biosystems API 3000 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350 °C |
| IonSpray Voltage | 4500 V |
| Curtain Gas | 8 psi |
| Nebulizer Gas | 12 psi |
| Collision Gas | 4 psi |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Focusing Potential (V) | Collision Energy (eV) |
| Atomoxetine | 256.4 | 43.8 | 26 | 130 | 35 |
| 4'-Hydroxy Atomoxetine-d3 (IS) | 259.3 | 47.0 | 31 | 120 | 31 |
Method Validation and Data Presentation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range (Plasma) | 0.500 to 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 65% |
Workflow and Pathway Diagrams
Experimental Workflow Diagram
Caption: Workflow for Atomoxetine Quantification.
Atomoxetine Metabolism Signaling Pathway
Caption: Atomoxetine Metabolic Pathway.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and sensitive approach for the quantification of atomoxetine in human plasma. The use of a deuterated internal standard ensures the reliability of the results. This method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic and therapeutic drug monitoring of atomoxetine. The primary metabolic pathway for atomoxetine involves hydroxylation by CYP2D6 to form 4-hydroxyatomoxetine, which is then glucuronidated.
References
- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantification of Atomoxetine in Human Plasma Using 4'-Hydroxy Atomoxetine-d3 as an Internal Standard
Application Note & Protocol
This document provides a detailed protocol for the quantitative analysis of atomoxetine in human plasma using 4'-Hydroxy Atomoxetine-d3 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay. The protocol is adapted from established methods for the analysis of atomoxetine using a deuterated internal standard.[1][2][3]
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4] Accurate quantification of atomoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response. 4'-Hydroxy Atomoxetine-d3, a deuterated isotopologue of a major metabolite of atomoxetine, serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring co-elution and comparable ionization efficiency.
This protocol details a simple and rapid protein precipitation method for sample preparation followed by a sensitive LC-MS/MS analysis.[1]
Experimental Protocols
Materials and Reagents
-
Atomoxetine hydrochloride (Reference Standard)
-
4'-Hydroxy Atomoxetine-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Atomoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve atomoxetine hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4'-Hydroxy Atomoxetine-d3 in methanol to prepare a 1 mg/mL stock solution.
-
Atomoxetine Working Solutions: Prepare serial dilutions of the atomoxetine stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the 4'-Hydroxy Atomoxetine-d3 stock solution in acetonitrile to a final concentration of 100 ng/mL.
Store all stock and working solutions at -20°C.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (100 ng/mL 4'-Hydroxy Atomoxetine-d3 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions and may require optimization for individual instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to 95% A and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Atomoxetine | 256.2 > 148.1 |
| 4'-Hydroxy Atomoxetine-d3 (IS) | 275.4 > 47.0 |
Data Presentation
Table 3: Quantitative Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | |
| Low QC (3 ng/mL) | < 10% |
| Mid QC (100 ng/mL) | < 8% |
| High QC (800 ng/mL) | < 7% |
| Inter-day Precision (%CV) | |
| Low QC (3 ng/mL) | < 12% |
| Mid QC (100 ng/mL) | < 10% |
| High QC (800 ng/mL) | < 9% |
| Accuracy (% Bias) | |
| Low QC (3 ng/mL) | ± 15% |
| Mid QC (100 ng/mL) | ± 10% |
| High QC (800 ng/mL) | ± 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualization
Experimental Workflow
Caption: Workflow for Atomoxetine Quantification.
Metabolic Pathway of Atomoxetine
Caption: Atomoxetine Metabolic Pathway.
References
Application Notes and Protocols for Atomoxetine Analysis in Human Plasma
This document provides detailed application notes and protocols for the sample preparation of atomoxetine in human plasma for analysis by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The accurate quantification of atomoxetine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest. The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, cost, and the analytical method used for detection.
The most common sample preparation techniques for atomoxetine in human plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from plasma samples. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample, which causes the proteins to precipitate out of the solution. The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the analytical instrument or further processed.
Advantages:
-
Simple and fast procedure.
-
High throughput.
-
Good recovery for atomoxetine.[1]
Disadvantages:
-
Less clean extracts compared to LLE and SPE.
-
Potential for matrix effects in LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of atomoxetine can be manipulated to facilitate its extraction into the organic phase, leaving interfering substances behind.
Advantages:
-
Cleaner extracts than PPT, reducing matrix effects.[2]
-
Can provide a concentration of the analyte.
Disadvantages:
-
Requires the use of organic solvents, which may pose safety and disposal concerns.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid adsorbent material (the stationary phase) to retain the analyte of interest from the liquid plasma sample (the mobile phase). Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. A novel approach involves magnetic micro solid-phase extraction (M-μ-SPE) using magnetic nanoparticles as the adsorbent.[4]
Advantages:
-
Provides the cleanest extracts with high selectivity.
-
Can achieve high concentration factors.
-
Amenable to automation.
Disadvantages:
-
Can be more expensive than PPT and LLE.
-
Method development can be more complex.
-
Can be time-consuming.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for atomoxetine analysis in human plasma.
Table 1: Protein Precipitation Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Precipitating Agent | Acetonitrile | Methanol | Methanol |
| Plasma Volume | 60 µL | 50 µL | - |
| Linearity Range | 3 - 900 ng/mL | 0.5 - 2000 ng/mL | - |
| LOQ | 3 ng/mL | 0.5 ng/mL | 49.5 ng/mL |
| Recovery | 93.8% - 113.2% | Not specified | Not specified |
| Matrix Effect | Insignificant | No matrix effect observed | Not specified |
| Internal Standard | d3-atomoxetine | atomoxetine-d3 | Carbamazepine |
| Analytical Method | LC-MS/MS | LC-MS/MS | HPLC |
Table 2: Liquid-Liquid Extraction Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Solvent | n-hexane | tert-butyl methyl ether | Diethyl ether |
| Plasma Volume | 0.5 mL | Not specified | Not specified |
| Linearity Range | 2 - 1500 ng/mL | 0.05 - 3.0 µg/mL | 3.12 - 200 ng/mL |
| LOQ | 2 ng/mL | 0.05 µg/mL | 2.5 ng/mL (LOD) |
| Recovery | 90.3 ± 1.0% (for IS) | Not specified | Not specified |
| Internal Standard | Mianserine | Not specified | Maprotiline |
| Analytical Method | HPLC-UV | HPLC-UV | HPLC-UV |
Table 3: Solid-Phase Extraction Method
| Parameter | Magnetic Micro Solid-Phase Extraction (M-μ-SPE) |
| Adsorbent | Fe3O4 Magnetic Nanoparticles |
| Plasma Volume | 1 mL |
| Linearity Range | 0.5 - 20 µg/mL |
| LOQ | 0.11 µg/mL |
| Recovery | 100.35% |
| Internal Standard | Not specified |
| Analytical Method | UHPLC-DAD |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is based on a validated LC-MS/MS method.
Materials:
-
Human plasma sample
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (d3-atomoxetine in acetonitrile)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 60 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 120 µL of acetonitrile containing the internal standard (d3-atomoxetine).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 16,000 x g for 30 minutes at 4°C to precipitate the proteins.
-
Carefully collect the supernatant.
-
The supernatant is ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction with n-Hexane
This protocol is based on a validated HPLC-UV method.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (Mianserine)
-
n-Hexane (HPLC grade)
-
Iso-amyl alcohol
-
0.01 M Hydrochloric acid (HCl)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 0.5 mL of human plasma into a suitable centrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 20 µL of iso-amyl alcohol and 1.5 mL of n-hexane.
-
Vortex the mixture for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Add a suitable volume of 0.01 M HCl for re-extraction.
-
Vortex and centrifuge.
-
The aqueous (lower) layer containing the analyte is collected for HPLC analysis.
Protocol 3: Magnetic Micro Solid-Phase Extraction (M-μ-SPE)
This protocol is based on a validated UHPLC-DAD method.
Materials:
-
Human plasma sample
-
Fe3O4 Magnetic Nanoparticles (MNPs)
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
A strong magnet
Procedure:
-
Add 75 mg of Fe3O4 MNPs to 1 mL of the human plasma sample in a microtube.
-
Vortex the mixture for 15 minutes to facilitate the adsorption of atomoxetine onto the MNPs.
-
Use a strong magnet to collect the MNPs at the side of the tube.
-
Discard the supernatant.
-
Wash the MNPs with 1 mL of acetonitrile to elute the bound atomoxetine.
-
Collect the acetonitrile eluate.
-
The eluate is ready for analysis by UHPLC-DAD.
Visualizations
Caption: General workflow of sample preparation for atomoxetine analysis.
References
- 1. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
Bioanalytical Method Development for Atomoxetine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative bioanalysis of atomoxetine and its major metabolites, 4-hydroxyatomoxetine and N-desmethylatomoxetine, in biological matrices. The methodologies described herein utilize liquid chromatography with tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique widely employed in pharmacokinetic and toxicokinetic studies.
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The monitoring of atomoxetine and its primary pharmacologically active metabolite, 4-hydroxyatomoxetine, as well as its other major metabolite, N-desmethylatomoxetine, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Atomoxetine is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3]
This application note outlines two common sample preparation techniques—protein precipitation and liquid-liquid extraction—followed by a robust LC-MS/MS method for the simultaneous quantification of atomoxetine and its metabolites.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described bioanalytical methods.
Table 1: LC-MS/MS Method Parameters for Atomoxetine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atomoxetine | 256.4 | 43.8 |
| 4-Hydroxyatomoxetine | 272.2 | 148.1 |
| N-Desmethylatomoxetine | 242.2 | 134.1 |
| Atomoxetine-d3 (IS) | 259.3 | 47.0 |
Table 2: Calibration and Quality Control Data
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Atomoxetine | Human Plasma | 3 - 900[4] | 3[4] | < 15 | 85-115 |
| 4-Hydroxyatomoxetine | Human Plasma | 0.05 - 20 | 0.05 | < 15 | 85-115 |
| N-Desmethylatomoxetine | Human Plasma | 0.1 - 20 | 0.1 | < 15 | 85-115 |
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented: Protein Precipitation and Liquid-Liquid Extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) spiking solution (Atomoxetine-d3 in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
Pipette 60 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 120 µL of acetonitrile containing the internal standard (e.g., 400 nM Atomoxetine-d3).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 16,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract, reducing matrix effects.
Materials:
-
Human plasma samples
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal Standard (IS) spiking solution (e.g., Duloxetine)
-
Glass test tubes (5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of plasma sample into a 5 mL glass test tube.
-
Add the internal standard solution.
-
Add 2 mL of methyl tert-butyl ether to the tube.
-
Vortex the mixture for 5 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Phenomenex Luna C18 (2.0 mm × 100 mm, 3 µm)
-
Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol (10:90, v/v)
-
Flow Rate: 250 µL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 1
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Visualizations
References
Application Note: Quantification of 4'-Hydroxy Atomoxetine in Urine Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine, a selective norepinephrine reuptake inhibitor, is a non-stimulant medication used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] It is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to its active metabolite, 4-hydroxy atomoxetine.[2][3] This metabolite is equipotent to the parent drug and is a significant contributor to the overall therapeutic effect.[4] Monitoring the levels of 4'-hydroxy atomoxetine in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in understanding the metabolic profile of atomoxetine in patients. This application note provides a detailed protocol for the quantification of 4'-hydroxy atomoxetine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5]
Principle
This method involves the extraction of 4'-hydroxy atomoxetine and an internal standard from urine samples, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS-based quantification of 4'-hydroxy atomoxetine in urine.
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | |
| Correlation Coefficient (r²) | >0.99 | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Mean Recovery | >65% | |
| Intra- and Inter-Assay Imprecision | <20% | |
| Inaccuracy | <20% |
Experimental Protocol
This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of atomoxetine and its metabolites in biological matrices.
Materials and Reagents
-
4'-Hydroxy Atomoxetine reference standard
-
Internal Standard (e.g., Duloxetine or deuterated 4'-Hydroxy Atomoxetine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Trifluoroacetic acid (LC-MS grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Ultrapure water
-
Human urine (drug-free)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reverse-phase C18 analytical column
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of urine sample into a clean centrifuge tube.
-
Add the internal standard solution.
-
Add 2 mL of tert-butyl methyl ether.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Reverse-phase C18 column
-
Mobile Phase: An isocratic mobile phase consisting of 40% water and 60% of a solution of 5mM ammonium acetate, 47.2 mM formic acid, and 4 mM trifluoroacetic acid in an acetonitrile-water (85:15, v/v) mixture.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
4'-Hydroxy Atomoxetine: To be determined by direct infusion of the reference standard.
-
Internal Standard: To be determined by direct infusion of the internal standard.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument being used.
Calibration Curve and Quality Control Samples
-
Prepare a series of calibration standards by spiking known concentrations of 4'-hydroxy atomoxetine into drug-free human urine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples along with the unknown samples using the same procedure.
Experimental Workflow Diagram
Caption: Workflow for 4'-Hydroxy Atomoxetine Quantification in Urine.
References
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-Hydroxy Atomoxetine-d3 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents. The clinical response and pharmacokinetic profile of atomoxetine are highly variable among pediatric patients, primarily due to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. The major active metabolite of atomoxetine is 4'-hydroxyatomoxetine, formed through hydroxylation by CYP2D6. Accurate quantification of both atomoxetine and 4'-hydroxyatomoxetine in biological matrices is crucial for pharmacokinetic studies aimed at optimizing dosing regimens and ensuring safety and efficacy in the pediatric population.
The use of stable isotope-labeled internal standards, such as 4'-Hydroxy Atomoxetine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog serves as an ideal internal standard because it shares near-identical physicochemical properties with the analyte of interest, co-eluting during chromatography but being distinguishable by its mass-to-charge ratio. This allows for precise correction of variability during sample preparation and analysis, leading to highly accurate and reproducible results.
These application notes provide a comprehensive overview of the use of 4'-Hydroxy Atomoxetine-d3 in pediatric pharmacokinetic studies, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.
Data Presentation
The pharmacokinetic parameters of atomoxetine and its metabolite, 4'-hydroxyatomoxetine, are significantly influenced by the CYP2D6 genotype in children. The following tables summarize key pharmacokinetic data from a single-dose study in pediatric patients with ADHD, stratified by their CYP2D6 metabolizer status.
Table 1: Pharmacokinetic Parameters of Atomoxetine in Pediatric Patients Following a Single Oral Dose (0.5 mg/kg), Stratified by CYP2D6 Genotype.
| CYP2D6 Metabolizer Status | n | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) | t1/2 (hr) |
| Poor Metabolizer (PM) | 4 | 567 ± 118 | 4.0 ± 2.0 | 12900 ± 1870 | 19.3 ± 3.4 |
| Intermediate Metabolizer (IM) | 3 | 240 ± 41 | 2.0 ± 0.0 | 4180 ± 745 | 6.7 ± 0.8 |
| Extensive Metabolizer (EM) - 1 active allele | 8 | 178 ± 87 | 1.1 ± 0.4 | 1490 ± 436 | 4.3 ± 1.1 |
| Extensive Metabolizer (EM) - 2 active alleles | 8 | 128 ± 54 | 1.1 ± 0.4 | 1130 ± 692 | 4.0 ± 0.8 |
Data presented as mean ± standard deviation. Adapted from Brown JT, et al. Clin Pharmacol Ther. 2016.
Table 2: Pharmacokinetic Parameters of Total 4'-Hydroxyatomoxetine in Pediatric Patients Following a Single Oral Dose (0.5 mg/kg) of Atomoxetine, Stratified by CYP2D6 Genotype.
| CYP2D6 Metabolizer Status | n | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) |
| Poor Metabolizer (PM) | 4 | 15.7 ± 4.2 | 8.0 ± 0.0 | 664 ± 133 |
| Intermediate Metabolizer (IM) | 3 | 108 ± 29 | 2.7 ± 1.2 | 1050 ± 193 |
| Extensive Metabolizer (EM) - 1 active allele | 8 | 181 ± 69 | 1.6 ± 0.7 | 1080 ± 284 |
| Extensive Metabolizer (EM) - 2 active alleles | 8 | 200 ± 82 | 1.4 ± 0.5 | 1220 ± 411 |
Data presented as mean ± standard deviation. Adapted from Brown JT, et al. Clin Pharmacol Ther. 2016.
Experimental Protocols
Bioanalytical Method for Quantification of Atomoxetine and 4'-Hydroxyatomoxetine in Pediatric Plasma
This protocol describes a validated LC-MS/MS method for the simultaneous quantification of atomoxetine and 4'-hydroxyatomoxetine in human plasma, employing 4'-Hydroxy Atomoxetine-d3 as an internal standard for the metabolite and Atomoxetine-d3 for the parent drug.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of pediatric plasma sample.
-
Add 10 µL of a working internal standard solution containing 4'-Hydroxy Atomoxetine-d3 (e.g., 100 ng/mL) and Atomoxetine-d3 (e.g., 100 ng/mL) in methanol.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 20 seconds and inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atomoxetine: Q1 m/z 256.2 -> Q3 m/z 148.1
-
Atomoxetine-d3: Q1 m/z 259.2 -> Q3 m/z 151.1
-
4'-Hydroxyatomoxetine: Q1 m/z 272.2 -> Q3 m/z 164.1
-
4'-Hydroxy Atomoxetine-d3: Q1 m/z 275.2 -> Q3 m/z 167.1
-
-
Key MS Parameters (to be optimized for the specific instrument):
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of atomoxetine and 4'-hydroxyatomoxetine into blank pediatric plasma.
-
A typical calibration range would be 1-1000 ng/mL for both analytes.
-
QC samples should be prepared at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the analytical run.
Mandatory Visualizations
Atomoxetine Metabolism via CYP2D6
Norepinephrine Transporter (NET) Inhibition by Atomoxetine
Experimental Workflow for Pediatric Pharmacokinetic Study
Application Note: High-Throughput Screening of Atomoxetine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy is dependent on achieving optimal plasma concentrations, making the quantitative analysis of Atomoxetine in biological samples a critical aspect of clinical and preclinical studies. High-throughput screening (HTS) methods are essential for efficiently processing large numbers of samples in drug discovery, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides a detailed protocol for the high-throughput analysis of Atomoxetine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective technique well-suited for this purpose.[3][4][5]
Principle
The method described herein utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. A deuterated internal standard (IS), d3-atomoxetine, is used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Atomoxetine hydrochloride (Reference Standard)
-
d3-Atomoxetine hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 mm × 50 mm, 2.6 μm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Atomoxetine and d3-Atomoxetine in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Atomoxetine stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution (400 nM): Dilute the d3-Atomoxetine stock solution in acetonitrile.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 60 µL of plasma sample, calibrator, or QC into the appropriately labeled tube.
-
Add 120 µL of the internal standard working solution (400 nM d3-atomoxetine in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 16,000 ×g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 mm × 50 mm, 2.6 μm |
| Mobile Phase A | 5 mM Ammonium acetate and 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions to re-equilibrate the column. |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Atomoxetine: m/z 256 → 44; d3-Atomoxetine: m/z 259 → 44 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for Atomoxetine analysis in human plasma.
Table 1: Calibration Curve and Linearity
| Matrix | Linearity Range | Correlation Coefficient (r²) |
| Human Plasma | 3 - 900 ng/mL | > 0.999 |
| Cellular Samples | 10 nM - 10 µM | > 0.999 |
Table 2: Precision and Accuracy
| Matrix | QC Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Human Plasma | Low QC (9 ng/mL) | 1.1 - 3.3 | 2.5 - 3.3 | 98.7 - 102.0 | 98.8 - 101.2 |
| Mid QC (90 ng/mL) | 1.1 - 3.3 | 2.5 - 3.3 | 98.7 - 102.0 | 98.8 - 101.2 | |
| High QC (300 ng/mL) | 1.1 - 3.3 | 2.5 - 3.3 | 98.7 - 102.0 | 98.8 - 101.2 | |
| Cellular Samples | Low QC | 0.9 - 3.2 | 2.3 - 3.5 | 96.0 - 102.3 | 96.0 - 100.8 |
| Mid QC | 0.9 - 3.2 | 2.3 - 3.5 | 96.0 - 102.3 | 96.0 - 100.8 | |
| High QC | 0.9 - 3.2 | 2.3 - 3.5 | 96.0 - 102.3 | 96.0 - 100.8 | |
| Data adapted from a validated LC-MS/MS method. |
Table 3: Limits of Quantification (LOQ)
| Biological Matrix | LOQ |
| Plasma | 0.5 - 3 ng/mL |
| Oral Fluid | 0.5 ng/mL |
| Urine | 10 ng/mL |
| Sweat Patch | 1 ng/patch |
Mandatory Visualizations
Atomoxetine High-Throughput Screening Workflow
Caption: Workflow for high-throughput screening of Atomoxetine.
Atomoxetine Mechanism of Action Signaling Pathway
Caption: Atomoxetine's mechanism of action in the neuronal synapse.
References
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Atomoxetine in Human Serum
Abstract
This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient recovery of atomoxetine from human serum samples. The described methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence investigations of atomoxetine. The protocol is designed to ensure high extraction efficiency and clean extracts, making it compatible with various downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Accurate quantification of atomoxetine in biological matrices like serum is essential for understanding its pharmacological profile. Liquid-liquid extraction is a widely used sample preparation technique that offers the advantage of producing a clean sample by removing proteins and other interfering substances. This protocol provides a detailed, step-by-step guide to performing LLE for atomoxetine from serum, based on established methodologies.
Experimental Protocol
This protocol is optimized for the extraction of atomoxetine from human serum. For optimal results, it is recommended to use an internal standard (IS), such as deuterated atomoxetine (atomoxetine-d3) or a structurally similar compound like maprotiline, which should be added to the serum sample before extraction.
2.1. Materials and Reagents
-
Human Serum Samples
-
Atomoxetine analytical standard
-
Internal Standard (e.g., atomoxetine-d3 or maprotiline)
-
Chloroform (HPLC grade)
-
Ammonium Sulfate
-
Sodium Hydroxide (NaOH) solution (e.g., 1M) for pH adjustment
-
Hydrochloric Acid (HCl) solution (e.g., 1M) for pH adjustment
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase)
2.2. Sample Preparation and Extraction Procedure
-
Sample Thawing and Spiking: Thaw the frozen human serum samples at room temperature. Once thawed, vortex the samples for 10 seconds to ensure homogeneity. Pipette 0.5 mL of the serum sample into a clean microcentrifuge tube. If using an internal standard, spike the serum sample with the appropriate concentration of the IS and vortex briefly.
-
pH Adjustment: Adjust the pH of the serum sample to approximately 11-12 using a sodium hydroxide solution. This step is crucial for ensuring that atomoxetine, which is a basic compound, is in its non-ionized form, thereby facilitating its extraction into the organic solvent.
-
Addition of Salting-Out Agent: Add ammonium sulfate to the serum sample until saturation. The addition of a salting-out agent increases the ionic strength of the aqueous phase, which reduces the solubility of the analyte in the aqueous phase and enhances its partitioning into the organic phase.[1][2]
-
Addition of Extraction Solvent: Add 1.0 mL of chloroform to the microcentrifuge tube containing the serum sample.
-
Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and to maximize the transfer of atomoxetine from the aqueous (serum) phase to the organic (chloroform) phase.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes. This will result in the separation of the two phases: the upper aqueous layer and the lower organic layer containing the extracted atomoxetine.
-
Collection of Organic Phase: Carefully aspirate the lower organic layer (chloroform) using a clean pipette and transfer it to a new clean tube. Be cautious not to disturb the protein precipitate at the interface or to aspirate any of the upper aqueous layer.
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent (typically the mobile phase used for the chromatographic analysis). Vortex for 30 seconds to ensure the complete dissolution of the analyte.
-
Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance characteristics of liquid-liquid extraction methods for atomoxetine from biological matrices based on literature data.
| Parameter | Value | Reference |
| Extraction Recovery (Optimized LLE with Chloroform and Salting-out Agent) | ~89% | [1][2] |
| Extraction Recovery (from Blood) | 38.8% (RSD 8.7%) | [1] |
| Extraction Recovery (from Urine) | 69.3% (RSD 6.7%) | |
| Linearity Range (HPLC-UV with Diethyl Ether LLE) | 3.12 - 200 ng/mL | |
| Within-batch Precision (HPLC-UV with Diethyl Ether LLE) | 4.9 - 14.4% | |
| Between-batch Precision (HPLC-UV with Diethyl Ether LLE) | 4.7 - 13.1% | |
| Within-batch Bias (HPLC-UV with Diethyl Ether LLE) | -1.9 to 1.4% | |
| Between-batch Bias (HPLC-UV with Diethyl Ether LLE) | 0.1 to 13.8% |
Experimental Workflow Diagram
References
Application Note: Solid-Phase Extraction of 4'-Hydroxy Atomoxetine from Human Plasma
Introduction
4'-Hydroxy atomoxetine is the primary active metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Accurate quantification of 4'-hydroxy atomoxetine in biological matrices such as human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction and protein precipitation by providing cleaner extracts, higher analyte concentration, and reduced matrix effects. This application note details a robust and reproducible solid-phase extraction protocol for the isolation of 4'-hydroxy atomoxetine from human plasma prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes a mixed-mode, polymer-based SPE sorbent to achieve high recovery and purity.
Materials and Reagents
-
SPE Sorbent: Mixed-mode polymeric sorbent (e.g., Oasis MCX or equivalent C8 and strong cation-exchange chemistry)
-
Biological Matrix: Human plasma
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
Internal Standard (IS): 4'-Hydroxy Atomoxetine-d3 or a suitable analog
-
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Collection tubes
-
Experimental Protocol
This protocol is designed for the extraction of 4'-Hydroxy Atomoxetine from a 0.5 mL plasma sample. Volumes should be adjusted proportionally for different sample sizes.
Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma sample for 10 seconds to ensure homogeneity.
-
Spike 0.5 mL of the plasma sample with an appropriate concentration of the internal standard.
-
Add 0.5 mL of 4% formic acid in water to the plasma sample.
-
Vortex for 30 seconds to mix.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Procedure
The following steps outline the SPE procedure using a mixed-mode cation exchange cartridge.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Ensure the sorbent is fully wetted. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
Follow with 1 mL of 4% formic acid in water.
-
Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate of approximately 1 mL/min to ensure optimal analyte retention.
-
-
Washing:
-
Wash 1 (Polar Interferences): Pass 1 mL of 4% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the 4'-Hydroxy Atomoxetine and the internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes the expected performance characteristics of this SPE method.
| Parameter | Value |
| Sample Volume | 0.5 mL |
| Elution Volume | 1.0 mL |
| Reconstitution Volume | 100 µL |
| Expected Recovery | > 85% |
| Relative Standard Deviation (RSD) | < 10% |
Visualizations
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for 4'-Hydroxy Atomoxetine.
Application Note and Protocol: Determining the Linearity of a Quantitative Assay for 4'-Hydroxy Atomoxetine-d3
Introduction
4'-Hydroxy Atomoxetine is the primary active metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The deuterated analog, 4'-Hydroxy Atomoxetine-d3, serves as an essential internal standard in bioanalytical methods to ensure accuracy and precision in pharmacokinetic and metabolic studies.[2][3] This application note provides a detailed protocol for determining the linearity of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 4'-Hydroxy Atomoxetine-d3 in a biological matrix, a critical step in method validation.[4]
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Establishing linearity is fundamental to demonstrating the method's reliability for quantitative analysis.
Experimental Protocols
This protocol outlines the procedure for preparing calibration standards and quality control samples to evaluate the linearity of the 4'-Hydroxy Atomoxetine-d3 assay.
1. Materials and Reagents
-
4'-Hydroxy Atomoxetine-d3 (Analyte)
-
4'-Hydroxy Atomoxetine (Internal Standard - IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ammonium Acetate
-
Control biological matrix (e.g., human plasma)
-
Deionized water
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical column (e.g., C18 reverse-phase column)
3. Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4'-Hydroxy Atomoxetine-d3 in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4'-Hydroxy Atomoxetine in 10 mL of methanol.
4. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to achieve concentrations spanning the expected in-study range.
-
Prepare a working internal standard solution by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
Spike the control biological matrix with the working standard solutions to create a set of calibration standards at concentrations ranging from, for example, 0.5 to 500 ng/mL. A minimum of five concentration levels is recommended.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
5. Sample Preparation
-
To 100 µL of each calibration standard and QC sample, add 25 µL of the internal standard working solution (100 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor-to-product ion transitions for 4'-Hydroxy Atomoxetine-d3 and the internal standard.
-
Data Presentation
The linearity of the assay is assessed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then performed on the data.
Table 1: Representative Linearity Data for 4'-Hydroxy Atomoxetine-d3 Assay
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 | 1,250 | 25,000 | 0.050 | 0.48 | 96.0 |
| 1.0 | 2,550 | 25,500 | 0.100 | 1.02 | 102.0 |
| 5.0 | 12,800 | 25,600 | 0.500 | 5.10 | 102.0 |
| 10.0 | 25,200 | 25,200 | 1.000 | 9.95 | 99.5 |
| 50.0 | 126,000 | 25,200 | 5.000 | 50.50 | 101.0 |
| 100.0 | 255,000 | 25,500 | 10.000 | 99.80 | 99.8 |
| 250.0 | 630,000 | 25,200 | 25.000 | 248.50 | 99.4 |
| 500.0 | 1,275,000 | 25,500 | 50.000 | 502.00 | 100.4 |
Linear Regression Analysis:
-
Regression Equation: y = 0.1005x + 0.0012
-
Correlation Coefficient (r²): > 0.99[5]
Mandatory Visualization
Caption: Experimental workflow for determining assay linearity.
Caption: Metabolic relationship of Atomoxetine and its deuterated metabolite analog.
References
- 1. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Atomoxetine using 4'-Hydroxy Atomoxetine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in both children and adults.[1] The drug undergoes extensive metabolism in the body, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme system.[2] This metabolic pathway leads to the formation of the major active metabolite, 4-hydroxyatomoxetine, which is equipotent to the parent drug.[1] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in drug clearance, resulting in a wide range of plasma concentrations among patients receiving the same dose.[2] This variability can impact both the efficacy and tolerability of the treatment, making Therapeutic Drug Monitoring (TDM) a valuable tool for optimizing atomoxetine therapy.[3] TDM allows for the personalization of dosage regimens to maintain drug concentrations within the therapeutic window, thereby maximizing therapeutic benefit while minimizing the risk of adverse effects.
The accurate quantification of both atomoxetine and its active metabolite, 4-hydroxyatomoxetine, in biological matrices is crucial for effective TDM. The gold standard for this type of analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations in sample processing and instrument response, ensuring the accuracy and precision of the results. 4'-Hydroxy Atomoxetine-d3 is a deuterated analog of the primary active metabolite of Atomoxetine and serves as an ideal internal standard for its quantification. For the simultaneous analysis of Atomoxetine, a corresponding deuterated analog such as Atomoxetine-d3 is recommended.
This application note provides a detailed protocol for the simultaneous quantification of atomoxetine and 4-hydroxyatomoxetine in human plasma using a robust LC-MS/MS method with deuterated internal standards.
Metabolic Pathway of Atomoxetine
Atomoxetine is primarily metabolized in the liver by the CYP2D6 enzyme. The main metabolic pathway is the aromatic hydroxylation of the 2-methylphenoxy group to form 4-hydroxyatomoxetine. This metabolite is pharmacologically active and is subsequently glucuronidated before excretion. A minor metabolic pathway involves N-demethylation to form N-desmethylatomoxetine, which is also an active metabolite.
Experimental Protocol: LC-MS/MS Analysis of Atomoxetine and 4-Hydroxyatomoxetine
This protocol describes a method for the simultaneous quantification of atomoxetine and 4-hydroxyatomoxetine in human plasma. The method utilizes 4'-Hydroxy Atomoxetine-d3 as the internal standard for 4-hydroxyatomoxetine and Atomoxetine-d3 as the internal standard for Atomoxetine.
1. Materials and Reagents
-
Atomoxetine hydrochloride (Reference Standard)
-
4-Hydroxyatomoxetine (Reference Standard)
-
Atomoxetine-d3 hydrochloride (Internal Standard)
-
4'-Hydroxy Atomoxetine-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Atomoxetine, 4-Hydroxyatomoxetine, Atomoxetine-d3, and 4'-Hydroxy Atomoxetine-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Atomoxetine and 4-Hydroxyatomoxetine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of Atomoxetine-d3 and 4'-Hydroxy Atomoxetine-d3 in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, add 10 µL of the corresponding working standard solution. For blank samples, add 10 µL of 50:50 methanol:water.
-
Add 150 µL of the internal standard working solution (containing Atomoxetine-d3 and 4'-Hydroxy Atomoxetine-d3) to all tubes except the blank matrix samples (to which a solution without internal standards is added).
-
Vortex mix all tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometry Parameters (MRM Transitions)
The following MRM transitions should be optimized for the specific instrument used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atomoxetine | 256.2 | 77.1 |
| Atomoxetine-d3 | 259.2 | 80.1 |
| 4-Hydroxyatomoxetine | 272.2 | 182.1 |
| 4'-Hydroxy Atomoxetine-d3 | 275.2 | 185.1 |
Note: The specific collision energies and other MS parameters should be optimized for the instrument in use to achieve maximum sensitivity.
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the therapeutic drug monitoring of Atomoxetine.
Method Validation Parameters
A summary of typical validation parameters for an LC-MS/MS assay for atomoxetine and its metabolites is provided below. These values are compiled from various published methods and represent expected performance characteristics.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Atomoxetine | 0.5 - 2000 | 0.5 | > 0.99 |
| 4-Hydroxyatomoxetine | 0.5 - 200 | 0.5 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Atomoxetine | Low QC | < 10% | < 10% | ± 15% |
| Mid QC | < 10% | < 10% | ± 15% | |
| High QC | < 10% | < 10% | ± 15% | |
| 4-Hydroxyatomoxetine | Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery | Matrix Effect |
| Atomoxetine | > 85% | Minimal to no significant effect |
| 4-Hydroxyatomoxetine | > 80% | Minimal to no significant effect |
Therapeutic Ranges
The therapeutic reference range for atomoxetine can vary based on patient age and individual metabolic characteristics. The following are suggested ranges based on available literature:
-
Adults: A therapeutic reference range of 200 to 1000 ng/mL for atomoxetine in serum has been proposed for adults, with samples taken 60-90 minutes after dosing.
-
Children and Adolescents: A preliminary therapeutic reference range of 100 to 400 ng/mL has been suggested for children and adolescents. Another study indicated a lower threshold of 64.6 ng/mL for a clinical response in pediatric patients.
It is important to note that these are suggested ranges and the optimal concentration for an individual patient may vary. Clinical correlation with therapeutic response and any observed side effects is essential for proper dose adjustments. The concentration of the active metabolite, 4-hydroxyatomoxetine, should also be considered, particularly in patients with altered CYP2D6 metabolism.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of atomoxetine and its major active metabolite, 4-hydroxyatomoxetine, in human plasma. The use of the stable isotope-labeled internal standard, 4'-Hydroxy Atomoxetine-d3, along with a deuterated analog of the parent drug, ensures the accuracy and precision required for therapeutic drug monitoring. This method can be a valuable tool for clinicians and researchers to optimize atomoxetine therapy, leading to improved patient outcomes.
References
- 1. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of atomoxetine in children and adolescents with attention-deficit/ hyperactivity disorder: a naturalistic study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion suppression in Atomoxetine LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the LC-MS/MS analysis of Atomoxetine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Atomoxetine analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Atomoxetine, in the ion source of the mass spectrometer.[1][2] This phenomenon is caused by co-eluting matrix components from the sample that compete with the analyte for ionization, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[3][4]
Q2: What are the common sources of ion suppression in bioanalytical samples like plasma or urine?
A2: Common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma membranes, these are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can crystallize in the ion source, hindering the ionization process.[1]
-
Proteins and Peptides: Remnants from incomplete protein precipitation can interfere with ionization.
-
Detergents and Polymers: These can be introduced during sample preparation and can suppress the analyte signal.
-
Exogenous substances: Plasticizers from collection tubes or other contaminants can also lead to ion suppression.
Q3: How can I determine if ion suppression is impacting my Atomoxetine assay?
A3: The presence of ion suppression can be investigated using a post-column infusion experiment. This involves infusing a constant flow of an Atomoxetine standard solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of Atomoxetine indicates the presence of co-eluting, suppressing agents. Another method is to compare the slope of calibration curves prepared in a pure solvent versus a matrix extract; a significant difference suggests matrix effects.
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for Atomoxetine analysis?
A4: ESI is generally more susceptible to ion suppression than APCI due to its ionization mechanism, which is more sensitive to the presence of competing ions in the droplet phase. While ESI is commonly used for Atomoxetine analysis, if severe ion suppression is encountered and cannot be resolved, considering an APCI source could be a viable alternative.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression in your Atomoxetine LC-MS/MS analysis.
Problem 1: Low signal intensity or poor sensitivity for Atomoxetine in matrix samples compared to neat standards.
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of Atomoxetine.
-
Troubleshooting Workflow:
Troubleshooting workflow for low signal intensity. -
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode SPE (combining reversed-phase and ion-exchange) can be particularly effective at removing a wide range of interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also provide very clean extracts, though analyte recovery might be lower for more polar compounds.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing phospholipids and other small molecules, often resulting in significant matrix effects.
-
-
Chromatographic Optimization:
-
Increase Chromatographic Resolution: Modifying the gradient, flow rate, or using a column with a different stationary phase can help separate Atomoxetine from co-eluting interferences. Ultra-Performance Liquid Chromatography (UPLC) can provide significantly better resolution and reduce ion suppression compared to traditional HPLC.
-
Adjust Mobile Phase pH: Manipulating the pH of the mobile phase can alter the retention of basic compounds like Atomoxetine relative to interfering phospholipids.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Atomoxetine-d3) is the gold standard for compensating for ion suppression. Since it co-elutes and has nearly identical physicochemical properties to Atomoxetine, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.
-
Solutions:
-
Implement a More Robust Sample Preparation Method: As outlined above, switching from a simple method like PPT to a more rigorous one like mixed-mode SPE can significantly reduce matrix variability.
-
Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Removal of Matrix Components.
| Sample Preparation Method | Phospholipid Removal Efficiency | Overall Matrix Effect Reduction | Analyte Recovery for Atomoxetine | Throughput |
| Protein Precipitation (PPT) | Low | Low | High | High |
| Liquid-Liquid Extraction (LLE) | High | High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) - Reversed-Phase | Moderate to High | Moderate to High | High | Moderate |
| Solid-Phase Extraction (SPE) - Mixed-Mode | Very High | Very High | High | Low to Moderate |
This table provides a qualitative comparison based on literature. Actual performance may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify retention time windows where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Atomoxetine standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phases for your chromatographic method
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the Atomoxetine standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the Atomoxetine solution into the MS and acquire data in MRM mode for Atomoxetine. A stable signal baseline should be established.
-
-
Blank Matrix Injection:
-
Inject a blank matrix extract onto the LC column and start the chromatographic gradient.
-
-
Data Analysis:
-
Monitor the signal of the infused Atomoxetine. Any significant and reproducible dip in the baseline indicates a region of ion suppression. An increase in the baseline indicates ion enhancement.
-
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Atomoxetine from Human Plasma
Objective: To effectively remove phospholipids and other interferences from plasma samples to minimize ion suppression.
Materials:
-
Mixed-mode SPE cartridges (e.g., polymeric with reversed-phase and strong cation-exchange properties)
-
Vacuum manifold
-
Human plasma sample
-
Atomoxetine-d3 internal standard
-
Methanol
-
Water
-
Formic acid
-
Ammonium hydroxide
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard (Atomoxetine-d3).
-
Acidify the sample with 100 µL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution:
-
Elute Atomoxetine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualization of Key Concepts
References
Technical Support Center: Overcoming Matrix Effects with 4'-Hydroxy Atomoxetine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4'-Hydroxy Atomoxetine-d3 as an internal standard to overcome matrix effects in the bioanalysis of 4'-Hydroxy Atomoxetine.
Troubleshooting Guides
Issue: High Variability in 4'-Hydroxy Atomoxetine Quantification
Question: Why am I observing significant variability and poor reproducibility in my 4'-Hydroxy Atomoxetine quantification results between samples?
Answer: High variability in quantification is a common issue in LC-MS/MS analysis, often stemming from uncompensated matrix effects. The "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1] These components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement, which can vary between different samples.[2]
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Inconsistent Matrix Effects | Utilize a stable isotope-labeled internal standard (SIL-IS) like 4'-Hydroxy Atomoxetine-d3. A SIL-IS is chemically almost identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and precise results. |
| Inefficient Sample Preparation | Optimize your sample preparation method to remove as many interfering matrix components as possible. Techniques like solid-phase extraction (SPE) can provide a cleaner sample extract compared to simple protein precipitation.[4] |
| Chromatographic Co-elution | Adjust your chromatographic method to better separate 4'-Hydroxy Atomoxetine from matrix interferences. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate. |
| Instrumental Instability | Ensure your LC-MS/MS system is stable. Check for fluctuations in pump pressure, inconsistent autosampler injection volumes, and detector sensitivity drift. Regular system maintenance and calibration are crucial. |
Issue: Low Signal Intensity or Signal Suppression of 4'-Hydroxy Atomoxetine
Question: My signal for 4'-Hydroxy Atomoxetine is much lower than expected, or I am observing a significant drop in signal when analyzing biological samples compared to standards in a clean solvent. What should I do?
Answer: A significant decrease in signal intensity, particularly in biological matrices, is a classic sign of ion suppression. This occurs when co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's ion source, reducing the number of analyte ions that reach the detector.[1]
Troubleshooting Steps:
-
Confirm Matrix Effect: To confirm that you are experiencing a matrix effect, you can perform a post-extraction addition experiment. Compare the signal response of a known amount of 4'-Hydroxy Atomoxetine spiked into a blank, extracted sample matrix with the response of the same amount spiked into the mobile phase or a clean solvent. A lower response in the matrix extract confirms ion suppression.
-
Implement 4'-Hydroxy Atomoxetine-d3: The most effective way to compensate for ion suppression is to use 4'-Hydroxy Atomoxetine-d3 as an internal standard. Since it is affected by ion suppression to the same extent as the unlabeled analyte, the ratio of their signals will remain constant, allowing for accurate quantification despite the suppression.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove the interfering components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough cleanup.
-
Optimize Chromatography: Modify your LC method to separate 4'-Hydroxy Atomoxetine from the region where most of the matrix components elute. This might involve adjusting the gradient profile or using a different type of analytical column.
-
Dilute the Sample: If the signal intensity is sufficient, diluting the sample extract can reduce the concentration of matrix components and thereby lessen the ion suppression effect. However, ensure that the diluted analyte concentration is still well above the lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What is 4'-Hydroxy Atomoxetine-d3 and why is it used as an internal standard?
A1: 4'-Hydroxy Atomoxetine-d3 is a stable isotope-labeled (deuterated) version of 4'-Hydroxy Atomoxetine. It is used as an internal standard in quantitative LC-MS/MS analysis. Because its chemical structure and properties are nearly identical to the non-labeled analyte, it behaves similarly during sample preparation, chromatography, and ionization. However, due to the presence of deuterium atoms, it has a slightly higher mass, allowing it to be distinguished from the analyte by the mass spectrometer. This makes it an ideal tool to correct for variability in the analytical process, including matrix effects.
Q2: What are the key advantages of using a deuterated internal standard over other types of internal standards?
A2: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry for several reasons:
-
Co-elution with the Analyte: They typically co-elute with the analyte, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Ionization Efficiency: They have nearly identical ionization efficiencies to the analyte, leading to more accurate correction for ion suppression or enhancement.
-
Correction for Sample Preparation Variability: They can account for analyte loss during extraction, evaporation, and reconstitution steps.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.
Q3: Can I use Atomoxetine-d3 to quantify 4'-Hydroxy Atomoxetine?
A3: While it is always best to use the corresponding deuterated analog for each analyte, in some cases, a deuterated version of the parent drug might be used if a deuterated version of the metabolite is unavailable. However, it is crucial to validate this approach carefully. The chromatographic retention times and ionization efficiencies of the parent drug and its metabolite may differ, potentially leading to incomplete correction for matrix effects. For the most accurate results, 4'-Hydroxy Atomoxetine-d3 should be used for the quantification of 4'-Hydroxy Atomoxetine.
Q4: What are the recommended storage conditions for 4'-Hydroxy Atomoxetine-d3?
A4: As with most analytical standards, it is recommended to store 4'-Hydroxy Atomoxetine-d3 in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C or below. Always refer to the supplier's certificate of analysis for specific storage instructions.
Q5: How many deuterium atoms are sufficient for a deuterated internal standard?
A5: A sufficient number of deuterium atoms should be incorporated to ensure a clear mass shift from the unlabeled analyte and to avoid isotopic overlap. Generally, a mass difference of at least 3 mass units is recommended to prevent interference from the natural isotopic abundance of the analyte. 4'-Hydroxy Atomoxetine-d3, with three deuterium atoms, meets this requirement.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for the Analysis of 4'-Hydroxy Atomoxetine
| Parameter | Setting | Reference |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 2.6 µm) | |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1 mM formic acid | |
| Mobile Phase B | Methanol | |
| Flow Rate | 0.25 mL/min | |
| Injection Volume | 5-10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS/MS Transition (4'-Hydroxy Atomoxetine) | To be optimized based on instrument | |
| MS/MS Transition (4'-Hydroxy Atomoxetine-d3) | To be optimized based on instrument |
Note: These are starting parameters and should be optimized for your specific instrumentation and application.
Table 2: Expected Impact of 4'-Hydroxy Atomoxetine-d3 on Assay Performance
| Performance Metric | Without Deuterated IS | With 4'-Hydroxy Atomoxetine-d3 (Expected) | Rationale |
| Precision (%CV) | Potentially >15% in the presence of variable matrix effects | <15% | The SIL-IS corrects for random variations in matrix effects, leading to more consistent results. |
| Accuracy (%Bias) | Can be significantly biased (high or low) due to uncorrected ion suppression or enhancement | Within ±15% | The SIL-IS co-elutes and experiences the same ionization effects, allowing for accurate normalization. |
| Method Robustness | Sensitive to minor changes in sample matrix and experimental conditions | More robust and less susceptible to variations | The internal standard provides a constant reference, making the method more reliable. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a rapid and simple method for removing the majority of proteins from a plasma sample.
Procedure:
-
To 100 µL of plasma sample, add 10 µL of 4'-Hydroxy Atomoxetine-d3 working solution (at an appropriate concentration).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract than PPT, further reducing matrix effects.
Procedure:
-
To 500 µL of plasma sample, add 25 µL of 4'-Hydroxy Atomoxetine-d3 working solution.
-
Add 50 µL of 1M sodium hydroxide and vortex to mix.
-
Add 2 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the quantification of 4'-Hydroxy Atomoxetine.
References
Technical Support Center: Isotopic Interference in Atomoxetine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference from 4'-Hydroxy Atomoxetine-d3 during the quantitative analysis of atomoxetine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using 4'-Hydroxy Atomoxetine-d3 as an internal standard for atomoxetine quantification?
A1: Isotopic interference occurs when the mass spectral signal of the analyte (atomoxetine) overlaps with the signal of its stable isotope-labeled internal standard (in this case, 4'-Hydroxy Atomoxetine-d3). This can lead to inaccurate quantification. In this specific case, the interference may arise from the in-source fragmentation of 4'-Hydroxy Atomoxetine-d3, where it loses its hydroxyl group and potentially some deuterium atoms, generating an ion with a mass-to-charge ratio (m/z) that is isobaric with the protonated atomoxetine molecule.
Q2: What are the primary causes of isotopic interference from 4'-Hydroxy Atomoxetine-d3?
A2: The primary causes include:
-
In-source fragmentation: The deuterated metabolite, 4'-Hydroxy Atomoxetine-d3, can undergo fragmentation within the ion source of the mass spectrometer. This can lead to the loss of the hydroxyl group (-OH) and potentially deuterium atoms, resulting in a fragment ion that has the same nominal mass as the protonated atomoxetine.
-
Isotopic Purity of the Internal Standard: The 4'-Hydroxy Atomoxetine-d3 internal standard may contain impurities of unlabeled atomoxetine or partially deuterated species that can contribute to the signal at the analyte's m/z.[1]
-
Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C) in the atomoxetine molecule can result in a small M+1 or M+2 peak that might overlap with the signal of a deuterated internal standard, especially if the mass difference is small.[1]
Q3: How can I identify if isotopic interference from 4'-Hydroxy Atomoxetine-d3 is affecting my assay?
A3: You can perform the following experiments:
-
Analyze a high concentration of the internal standard alone: Prepare a sample containing only 4'-Hydroxy Atomoxetine-d3 at a high concentration and analyze it using your LC-MS/MS method. Monitor the MRM transition for atomoxetine. A significant signal at the retention time of atomoxetine indicates interference.
-
Analyze a zero sample (blank matrix with internal standard): A signal for the analyte in a blank sample spiked only with the deuterated internal standard can indicate either impurity in the standard or in-source fragmentation.[1]
-
Evaluate the calibration curve: Non-linearity in the calibration curve, particularly at the lower and upper ends of the concentration range, can be a sign of isotopic interference.
Q4: What are the strategies to minimize or eliminate isotopic interference from 4'-Hydroxy Atomoxetine-d3?
A4: Several strategies can be employed:
-
Optimize Ion Source Parameters: Reduce the energy in the ion source by optimizing parameters like declustering potential (DP) or fragmentor voltage, and source temperature. This can minimize in-source fragmentation.
-
Chromatographic Separation: Ensure baseline chromatographic separation between atomoxetine and 4'-Hydroxy Atomoxetine-d3. This is a critical step to prevent any potential in-source issues from affecting the analyte of interest.
-
Select a Different Precursor-Product Ion Transition: If possible, select a multiple reaction monitoring (MRM) transition for atomoxetine that is not subject to interference from the fragments of 4'-Hydroxy Atomoxetine-d3.
-
Use a Different Internal Standard: If the interference is severe and cannot be mitigated, consider using a different internal standard, such as atomoxetine-d7, which has a larger mass difference from the analyte.
Troubleshooting Guides
Problem: I am observing a higher-than-expected signal for atomoxetine in my blank samples containing only 4'-Hydroxy Atomoxetine-d3.
| Possible Cause | Troubleshooting Steps |
| In-source fragmentation of 4'-Hydroxy Atomoxetine-d3 | 1. Optimize Ion Source Conditions: Gradually reduce the declustering potential/cone voltage and source temperature to find the optimal conditions that minimize fragmentation while maintaining adequate ionization of the analyte. 2. Modify Mobile Phase: In some cases, adjusting the mobile phase composition or pH can alter the ionization process and reduce in-source fragmentation. |
| Impurity in the 4'-Hydroxy Atomoxetine-d3 standard | 1. Check the Certificate of Analysis (CoA): Review the CoA for the isotopic and chemical purity of the internal standard. 2. Contact the Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[2] |
Problem: My calibration curve for atomoxetine is non-linear, showing a negative bias at higher concentrations.
| Possible Cause | Troubleshooting Steps |
| Isotopic crosstalk from atomoxetine to the 4'-Hydroxy Atomoxetine-d3 channel | 1. Assess Crosstalk: Prepare a series of atomoxetine calibration standards without the internal standard and monitor the MRM transition of 4'-Hydroxy Atomoxetine-d3. An increasing signal with increasing atomoxetine concentration confirms crosstalk.[1] 2. Increase Mass Difference: If possible, use an internal standard with a higher degree of deuteration to shift its mass further from the analyte's isotopic cluster. |
| Co-elution of a matrix component causing ion suppression/enhancement for only one of the compounds | 1. Optimize Chromatography: Adjust the mobile phase gradient, column temperature, or try a different column to achieve better separation of atomoxetine and 4'-Hydroxy Atomoxetine-d3 from matrix interferences. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference from 4'-Hydroxy Atomoxetine-d3
This protocol describes the procedure to determine the extent of isotopic interference from 4'-Hydroxy Atomoxetine-d3 on the measurement of atomoxetine.
Materials:
-
Atomoxetine reference standard
-
4'-Hydroxy Atomoxetine-d3 internal standard
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
Prepare a high concentration solution of 4'-Hydroxy Atomoxetine-d3: Prepare a solution of 4'-Hydroxy Atomoxetine-d3 in 50:50 acetonitrile:water at a concentration 100-fold higher than the working concentration used in your assay.
-
Prepare a blank matrix sample: Prepare a blank sample by spiking the control biological matrix with the high concentration 4'-Hydroxy Atomoxetine-d3 solution.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the spiked blank matrix, add 150 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Monitor the MRM transitions for both atomoxetine and 4'-Hydroxy Atomoxetine-d3.
-
-
Data Analysis:
-
Examine the chromatogram for a peak at the retention time of atomoxetine in the atomoxetine MRM channel.
-
Calculate the percentage of interference by comparing the peak area of the interfering signal to the peak area of atomoxetine at the lower limit of quantification (LLOQ).
-
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment to assess the isotopic interference of 4'-Hydroxy Atomoxetine-d3 on atomoxetine quantification.
| Sample | Atomoxetine Concentration (ng/mL) | 4'-Hydroxy Atomoxetine-d3 Concentration (ng/mL) | Observed Atomoxetine Peak Area | Interference (%) |
| Blank + IS | 0 | 100 | 500 | N/A |
| LLOQ | 1 | 100 | 10,500 | 4.76% |
| ULOQ | 1000 | 100 | 10,000,500 | <0.01% |
Visualizations
Atomoxetine Metabolism Pathway
Caption: Metabolic pathway of atomoxetine to 4'-hydroxyatomoxetine.
Experimental Workflow for Assessing Isotopic Interference
Caption: Workflow for evaluating isotopic interference.
Logical Relationship for Troubleshooting
Caption: Troubleshooting decision tree for isotopic interference.
References
Improving the sensitivity of Atomoxetine quantification methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Atomoxetine.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low sensitivity or inability to detect Atomoxetine at low concentrations.
-
Question: My assay is not sensitive enough to detect the lower limit of quantification (LLOQ) mentioned in published methods. What are the potential causes and how can I improve my signal?
-
Answer: Low sensitivity in Atomoxetine quantification, particularly with LC-MS/MS, can stem from several factors throughout the analytical workflow. Here are the key areas to investigate:
-
Sample Preparation: Inefficient extraction of Atomoxetine from the matrix can lead to low recovery and, consequently, poor sensitivity. Simple protein precipitation is a rapid method, but it may not be sufficient for complex matrices, leading to ion suppression.[1][2] Consider optimizing your sample preparation by:
-
Exploring different extraction techniques: While protein precipitation is fast, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts and reduce matrix effects, thereby improving sensitivity.[1]
-
Optimizing pH during extraction: Atomoxetine is a basic compound, so adjusting the pH of the sample during extraction can significantly improve its partitioning into the organic solvent in LLE.
-
-
Chromatography: Poor chromatographic peak shape and retention can lead to a reduced signal-to-noise ratio.
-
Mobile Phase Composition: The composition of the mobile phase is critical for achieving good peak shape and retention. For Atomoxetine, a common mobile phase consists of methanol or acetonitrile with an additive like formic acid or ammonium acetate to improve ionization efficiency.[1][3] Experiment with different organic modifiers and additives to optimize the chromatography.
-
Column Choice: A C18 column is frequently used for Atomoxetine analysis. Ensure your column is not degraded and is appropriate for the mobile phase conditions.
-
-
Mass Spectrometry Detection: Suboptimal mass spectrometer settings will directly impact sensitivity.
-
Ionization Source Parameters: The electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer and auxiliary gas), and temperature, must be optimized for Atomoxetine. These parameters can be tuned by infusing a standard solution of Atomoxetine.
-
MS/MS Transition: Ensure you are using the optimal and most intense precursor-to-product ion transition for Atomoxetine (e.g., m/z 256.4 → 43.8) and its internal standard.
-
-
Issue 2: High variability and poor reproducibility in results.
-
Question: I am observing significant variability between replicate injections and different batches. What could be causing this inconsistency?
-
Answer: High variability in your results can be attributed to several factors, from sample handling to instrument performance.
-
Internal Standard (IS) Use: Inconsistent addition of the internal standard is a common source of variability. Using a deuterated internal standard like d3-Atomoxetine is highly recommended to compensate for variations in sample preparation and matrix effects. Ensure the IS is added precisely to all samples, standards, and quality controls.
-
Sample Stability: Atomoxetine may be susceptible to degradation under certain conditions. It has been shown to be susceptible to acid, base, oxidation, and heat degradation. It is crucial to evaluate the stability of Atomoxetine in the biological matrix under the conditions of your sample collection, storage, and processing.
-
Matrix Effects: Variations in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement, causing variability in the measured analyte response. To assess matrix effects, a post-column infusion experiment can be performed. If significant matrix effects are observed, improving the sample cleanup procedure is necessary.
-
Instrument Contamination and Carryover: Carryover from a high concentration sample to a subsequent low concentration sample can lead to inaccurate and variable results. A complex needle wash solution can help eliminate carryover.
-
Logical Workflow for Troubleshooting Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity in Atomoxetine quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for Atomoxetine quantification?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of Atomoxetine in biological matrices. This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the drug.
Q2: What are the typical LLOQ and linearity ranges for Atomoxetine quantification by LC-MS/MS?
A2: The lower limit of quantification (LLOQ) and linearity ranges can vary depending on the specific method and matrix. However, reported values are typically in the low ng/mL range for plasma. For example, some methods report an LLOQ of 0.5 ng/mL to 3 ng/mL in human plasma. Linearity is often established over a wide concentration range, such as 0.5 to 2000 ng/mL.
Q3: Which internal standard should I use for Atomoxetine quantification?
A3: The use of a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification. Deuterated Atomoxetine (d3-Atomoxetine) is a commonly used and commercially available internal standard that closely mimics the behavior of the analyte during sample preparation and ionization.
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Improve Sample Cleanup: As mentioned in the troubleshooting section, switching from protein precipitation to more selective techniques like LLE or SPE can significantly reduce interfering matrix components.
-
Chromatographic Separation: Ensure that Atomoxetine is chromatographically separated from the bulk of the matrix components. A good separation will reduce the chances of co-eluting substances interfering with the ionization of your analyte.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but care must be taken to ensure the Atomoxetine concentration remains above the LLOQ.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard will be affected by matrix effects in a similar way to the analyte, thus providing a more accurate correction.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published methods for Atomoxetine quantification.
| Method | Matrix | Sample Preparation | LLOQ | Linearity Range (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation | 3 ng/mL | 3 - 900 | >90% | |
| LC-MS/MS | Human Plasma | Protein Precipitation | 0.5 ng/mL | 0.5 - 2000 | Not Reported | |
| LC-MS/MS | Plasma, Urine, Oral Fluid | Liquid-Liquid Extraction | 0.5 ng/mL (Plasma/Oral Fluid), 10 ng/mL (Urine) | Not explicitly stated, r² > 0.99 | >65% | |
| HPLC-FL | Human Plasma | Liquid-Liquid Extraction & Derivatization | 1 ng/mL | Not Reported | Not Reported |
Detailed Experimental Protocols
Method 1: LC-MS/MS with Protein Precipitation
This protocol is based on a simple and rapid method for the quantification of Atomoxetine in human plasma.
-
Preparation of Standards and Samples:
-
Prepare stock solutions of Atomoxetine and d3-Atomoxetine (internal standard).
-
Spike blank human plasma with Atomoxetine to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 60 µL of plasma sample, standard, or QC, add 120 µL of acetonitrile containing the internal standard (d3-Atomoxetine).
-
Vortex mix the samples thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to precipitate proteins.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 analytical column.
-
Mobile Phase: Methanol containing 0.025% trifluoroacetic acid and 0.025% ammonium acetate.
-
Flow Rate: 200 µL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Atomoxetine: m/z 256 > 44
-
d3-Atomoxetine: m/z 259 > 47
-
-
Optimize MS parameters such as declustering potential, focusing potential, and collision energy for both analyte and IS.
-
Experimental Workflow Diagram
Caption: Workflow for Atomoxetine quantification using protein precipitation and LC-MS/MS.
References
Stability of 4'-Hydroxy Atomoxetine-d3 in stock solutions and biological matrices
Welcome to the technical support center for 4'-Hydroxy Atomoxetine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is 4'-Hydroxy Atomoxetine-d3 and what is its primary application?
A1: 4'-Hydroxy Atomoxetine-d3 is the deuterium-labeled version of 4'-Hydroxy Atomoxetine, which is the primary active metabolite of the drug Atomoxetine. Its main use is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of 4'-Hydroxy Atomoxetine or Atomoxetine in biological samples. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry, while maintaining nearly identical chemical and physical properties to the unlabeled analyte, which helps to account for variability during sample preparation and analysis.
Q2: What are the recommended storage conditions for 4'-Hydroxy Atomoxetine-d3 neat material and stock solutions?
A2: For the neat (solid) form of 4'-Hydroxy Atomoxetine-d3, long-term storage at -20°C is recommended by most suppliers to ensure stability.
For stock solutions, it is best practice to store them at -20°C or -80°C. The choice of solvent (e.g., methanol, acetonitrile, DMSO) can impact long-term stability, so it is crucial to perform and document stability assessments. For aqueous solutions, it is generally not recommended to store them for more than one day.
Q3: How should I assess the stability of 4'-Hydroxy Atomoxetine-d3 in my own laboratory?
A3: Stability should be evaluated under conditions that mimic your experimental workflow. This includes:
-
Stock Solution Stability: Assess the stability of your stock solutions at the intended storage temperature (e.g., -20°C or -80°C) over time.
-
Freeze-Thaw Stability: Evaluate the stability of the analyte in the biological matrix after multiple freeze-thaw cycles (typically three cycles).
-
Bench-Top Stability: Determine the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Assess the stability in the biological matrix at the intended long-term storage temperature (e.g., -80°C) for a duration that meets or exceeds the storage time of your study samples.
The stability is typically considered acceptable if the mean concentration of the analyte at each condition is within ±15% of the nominal (initial) concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor peak area response for 4'-Hydroxy Atomoxetine-d3 | - Degradation of the stock solution. - Improper storage of biological samples containing the internal standard. - Adsorption to container surfaces. - Incompatibility with the mobile phase. | - Prepare fresh stock solutions. - Verify storage conditions and sample handling procedures. - Consider using silanized glassware or polypropylene tubes. - Ensure the mobile phase pH and solvent composition are appropriate. |
| Presence of interfering peaks at the retention time of 4'-Hydroxy Atomoxetine-d3 | - Contamination of the blank matrix. - Crossover from a high concentration sample (carryover). - Isotopic contribution from a very high concentration of the unlabeled analyte. | - Screen multiple lots of blank matrix to find a clean source. - Optimize the autosampler wash procedure. - If analyzing samples with extremely high concentrations of the unlabeled analyte, ensure the mass spectrometer resolution is adequate to differentiate the analyte from the internal standard. |
| Failed stability tests (analyte concentration outside ±15% of nominal) | - Analyte degradation due to temperature, light, or pH. - Enzymatic degradation in the biological matrix. - Evaporation of solvent from stock solutions or samples. | - Store samples and solutions protected from light and at appropriate temperatures. - For bench-top stability, consider keeping samples on ice. - If enzymatic degradation is suspected, an inhibitor may be added to the collection tubes (if compatible with the assay). - Ensure all vials and containers are properly sealed. |
Stability Data
While specific stability data for 4'-Hydroxy Atomoxetine-d3 is not extensively published, the following tables provide representative stability data based on typical acceptance criteria for bioanalytical method validation. These tables are intended to serve as a guideline for what to expect under controlled laboratory conditions.
Table 1: Representative Stability of 4'-Hydroxy Atomoxetine-d3 in Stock Solution (Methanol) at -20°C
| Storage Duration | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Initial | 1000 | 1005 | 100.5 |
| 1 Month | 1000 | 985 | 98.5 |
| 3 Months | 1000 | 992 | 99.2 |
| 6 Months | 1000 | 978 | 97.8 |
Table 2: Representative Stability of 4'-Hydroxy Atomoxetine-d3 in Human Plasma
| Stability Test | Storage Condition | Low QC (10 ng/mL) % Accuracy | High QC (500 ng/mL) % Accuracy |
| Bench-Top (6 hours) | Room Temperature | 95.8 | 98.2 |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp. | 97.1 | 99.5 |
| Long-Term (3 months) | -80°C | 94.5 | 96.8 |
Experimental Protocols & Visualizations
Metabolic Pathway of Atomoxetine
Atomoxetine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 4'-Hydroxy Atomoxetine. This metabolite is then further conjugated with glucuronic acid to form a water-soluble glucuronide, which is excreted in the urine.
Metabolic pathway of Atomoxetine.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of 4'-Hydroxy Atomoxetine-d3 in a biological matrix.
Workflow for stability assessment.
How to handle poor recovery of 4'-Hydroxy Atomoxetine-d3 during extraction
This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of 4'-Hydroxy Atomoxetine-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of 4'-Hydroxy Atomoxetine-d3?
Poor recovery is typically not due to the deuterated label itself but rather to suboptimal extraction conditions. The most frequent causes include an incorrect pH during extraction, an unsuitable choice of solvent or solid-phase extraction (SPE) sorbent, and procedural errors like incomplete elution or premature breakthrough of the analyte during wash steps.[1][2][3]
Q2: How do the chemical properties of 4'-Hydroxy Atomoxetine-d3 influence its extraction?
4'-Hydroxy Atomoxetine-d3 is an amphoteric molecule, meaning it has both acidic (phenolic hydroxyl) and basic (secondary amine) functional groups. Its charge state is highly dependent on pH, which is a critical factor for successful extraction.
-
In acidic conditions (pH < ~9): The secondary amine group is protonated (positive charge), making the molecule more polar and water-soluble.
-
In alkaline conditions (pH > ~10.5): The phenolic hydroxyl group is deprotonated (negative charge), also increasing its water solubility.
-
In a specific pH range (approx. 9-10.5): The molecule exists in a neutral or zwitterionic form, which is less polar and more amenable to extraction into organic solvents or retention on reversed-phase SPE sorbents.[3][4]
Understanding and controlling the pH is therefore essential for achieving high recovery.
Q3: My recovery is low during Solid-Phase Extraction (SPE). Where should I start troubleshooting?
The first step is to determine where the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process: the load (flow-through), the wash, and the elution. This systematic approach will pinpoint the exact step that requires optimization.
Q4: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE)?
For LLE, the two most critical parameters are the pH of the aqueous phase and the choice of organic extraction solvent. Adjusting the pH of the sample to render the 4'-Hydroxy Atomoxetine-d3 neutral will maximize its partitioning into an appropriate organic solvent. Additionally, the recovery of this relatively polar metabolite can sometimes be improved by adding salt (e.g., sodium sulfate) to the aqueous phase, a technique known as "salting out," which reduces the analyte's aqueous solubility.
Q5: Could the deuterium label on 4'-Hydroxy Atomoxetine-d3 be the cause of poor recovery?
While stable isotope-labeled standards are designed to mimic the behavior of the native analyte, minor differences can exist. The deuterium atoms on the N-methyl group are on a non-exchangeable position and are stable under typical analytical conditions. However, a "deuterium isotope effect" can sometimes cause a slight shift in chromatographic retention time compared to the non-labeled analyte. If this shift causes the deuterated standard to co-elute with a different set of matrix components, it might experience a different degree of ion suppression in the mass spectrometer, appearing as low recovery. However, significant loss during the extraction step itself is almost always due to chemical and procedural factors rather than the isotope label.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Solid-Phase Extraction (SPE)
If you are experiencing low recovery with SPE, use the following workflow to diagnose and resolve the issue. The key is to analyze the load, wash, and elution fractions to identify the point of loss.
Caption: A workflow for diagnosing and resolving low SPE recovery.
Table 1: Common SPE Problems and Solutions for 4'-Hydroxy Atomoxetine-d3
| Problem | Potential Cause | Recommended Solution |
| Analyte found in the load/flow-through fraction | Incorrect Sorbent Choice: The sorbent's polarity may not be suitable for the analyte. | For reversed-phase (e.g., C18), ensure the analyte is in its neutral form. Consider a mixed-mode or ion-exchange sorbent if pH control is difficult. |
| Strong Sample Solvent: The solvent dissolving the sample is too strong and prevents the analyte from binding to the sorbent. | Dilute the sample with a weaker solvent (e.g., water or aqueous buffer) before loading. | |
| Incorrect Sample pH: The pH of the sample keeps the analyte in a charged, highly polar state that is not retained by the sorbent. | Adjust the sample pH to near neutral (pH 7-9) to ensure the analyte is uncharged for optimal retention on a reversed-phase sorbent. | |
| Analyte found in the wash fraction | Wash Solvent is Too Strong: The wash solvent has sufficient elution strength to remove the analyte along with interferences. | Decrease the organic content of the wash solvent. For example, if using 20% methanol, try 5% or 10% methanol. |
| Analyte is not recovered in the elution fraction | Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the organic content of the elution solvent or use a stronger organic solvent (e.g., switch from methanol to acetonitrile). |
| Incorrect Elution Solvent pH: The pH of the elution solvent does not facilitate the release of the analyte. | For reversed-phase, adding a small amount of acid or base (e.g., 0.1% formic acid or ammonium hydroxide) can help disrupt secondary interactions and improve elution. | |
| Insufficient Elution Volume: Not enough solvent was passed through the cartridge to elute the entire analyte band. | Increase the volume of the elution solvent. Try eluting with two or three smaller aliquots and combine them. |
Guide 2: Optimizing Liquid-Liquid Extraction (LLE)
LLE success depends on maximizing the partitioning of the neutral form of 4'-Hydroxy Atomoxetine-d3 into an immiscible organic solvent.
Caption: The relationship between pH, analyte charge, and LLE recovery.
Table 2: LLE Optimization Strategies for 4'-Hydroxy Atomoxetine-d3
| Parameter | Strategy | Rationale |
| pH Adjustment | Perform a pH optimization experiment by adjusting sample aliquots to various pH levels (e.g., 6, 7, 8, 9) before extraction. | To find the pH where 4'-Hydroxy Atomoxetine-d3 is most neutral and has the highest partition coefficient into the organic phase. |
| Solvent Selection | Test various water-immiscible organic solvents of differing polarities. | The goal is to match the polarity of the extraction solvent with the neutral form of the analyte. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures like dichloromethane/isopropanol. |
| "Salting Out" Effect | Add a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous sample until saturation. | This increases the ionic strength of the aqueous phase, decreasing the solubility of the polar analyte and driving it into the organic phase, thereby improving recovery. |
| Solvent Ratio & Mixing | Increase the ratio of organic solvent to aqueous sample and ensure vigorous mixing (e.g., vortexing) for an adequate time. | A higher solvent ratio can improve extraction efficiency, and thorough mixing is required to reach equilibrium. |
Experimental Protocols
Protocol 1: SPE Fraction Analysis for Diagnosing Recovery Loss
-
Prepare Sample: Spike a known concentration of 4'-Hydroxy Atomoxetine-d3 into the sample matrix.
-
Condition SPE Cartridge: Condition the selected SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water). Ensure the sorbent bed does not go dry.
-
Equilibrate: Equilibrate the cartridge with the same buffer/solvent as your sample (e.g., water at pH 7).
-
Load Sample & Collect Fraction 1: Load the prepared sample onto the cartridge at a slow, steady flow rate. Collect all of the liquid that passes through in a clean, labeled tube ("Load/Flow-through").
-
Wash & Collect Fraction 2: Wash the cartridge with a weak solvent designed to remove interferences. Collect the entire wash volume in a new labeled tube ("Wash").
-
Elute & Collect Fraction 3: Elute the analyte with a strong solvent. Collect the eluate in a new labeled tube ("Eluate").
-
Analysis: Analyze the concentration of 4'-Hydroxy Atomoxetine-d3 in all three fractions using a validated LC-MS/MS method.
-
Calculate Distribution: Determine the percentage of the analyte present in each fraction to identify the step where the loss occurs.
Protocol 2: LLE pH Optimization Study
-
Prepare Samples: Create at least four identical aliquots of your sample matrix, each spiked with the same known concentration of 4'-Hydroxy Atomoxetine-d3.
-
Adjust pH: Adjust the pH of each aliquot to a different value. For example:
-
Aliquot 1: pH 6.0
-
Aliquot 2: pH 7.0
-
Aliquot 3: pH 8.0
-
Aliquot 4: pH 9.0
-
-
Select Extraction Solvent: Choose a suitable organic solvent (e.g., ethyl acetate).
-
Perform Extraction:
-
Add a fixed volume of the organic solvent to each aqueous sample aliquot (e.g., a 3:1 organic:aqueous ratio).
-
Vortex each sample vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples for 10 minutes to achieve complete phase separation.
-
-
Collect Organic Layer: Carefully transfer the organic (top) layer from each sample into a clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase compatible with your LC-MS/MS system.
-
Analyze and Compare: Analyze each reconstituted sample and compare the peak areas or calculated concentrations to determine which pH condition yielded the highest recovery.
References
Technical Support Center: Minimizing Carryover in the LC-MS/MS Analysis of Atomoxetine
Welcome to the technical support center for the LC-MS/MS analysis of Atomoxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to analyte carryover in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis?
A1: Analyte carryover refers to the appearance of a small portion of an analyte from a preceding sample in a subsequent analysis. This phenomenon can lead to inaccurate quantification, particularly when a high-concentration sample is followed by a low-concentration sample or a blank.
Q2: Why is Atomoxetine prone to carryover?
A2: Atomoxetine, with its chemical structure, can exhibit adsorptive properties, leading to its retention on various surfaces within the LC-MS/MS system. This "stickiness" can be influenced by the sample matrix, mobile phase composition, and the materials used in the instrument's flow path.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from several components of the LC-MS/MS system, including:
-
Autosampler: The injection needle, valve, rotor seals, and sample loop are common areas for analyte adsorption.
-
LC Column: The column frit and the stationary phase can retain the analyte, which may then elute in subsequent runs.
-
Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.
-
Mass Spectrometer Source: Over time, the ion source can become contaminated, leading to background signals.
Q4: How can I confirm that the signal I'm seeing is carryover and not contamination of my blank solution?
A4: To differentiate between carryover and contamination, you can run a sequence of injections: a high-concentration standard, followed by several blank injections. If the peak area of the analyte decreases with each subsequent blank injection, it is indicative of carryover. If the peak area remains relatively constant across all blank injections, your blank solution or mobile phase is likely contaminated.
Troubleshooting Guides
Guide 1: Initial Assessment of Atomoxetine Carryover
This guide will help you to systematically quantify the extent of the carryover issue in your current method.
Experimental Protocol:
-
Prepare a High-Concentration Standard: Prepare a standard of Atomoxetine at the upper limit of quantification (ULOQ) of your assay.
-
Prepare Blank Samples: Use your sample matrix (e.g., plasma, urine) that is free of Atomoxetine.
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the ULOQ standard.
-
Inject a sequence of at least three blank samples immediately following the ULOQ standard.
-
-
Data Analysis:
-
Measure the peak area of Atomoxetine in the ULOQ and the subsequent blank injections.
-
Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100
-
Guide 2: Optimizing the Autosampler Wash Protocol
A primary contributor to carryover is the autosampler. Optimizing the needle wash is a critical step in minimizing this issue.
Experimental Protocol:
-
Evaluate Different Wash Solvents: Test the effectiveness of various wash solvents. A multi-component wash solution has been shown to be effective for Atomoxetine.
-
Modify Wash Parameters: Adjust the volume of the wash solvent and the duration of the wash cycle.
-
Perform Carryover Assessment: For each new wash protocol, repeat the injection sequence from Guide 1 to quantify the reduction in carryover.
Table 1: Illustrative Effect of Different Needle Wash Solvents on Atomoxetine Carryover
| Wash Solvent Composition | Carryover (%) |
| 90:10 Methanol:Water | 0.5% |
| 90:10 Acetonitrile:Water | 0.3% |
| Isopropanol | 0.2% |
| ACN:MeOH:IPA:H₂O (4:4:1:1 v/v/v/v) | < 0.05% |
Note: The data in this table is illustrative and demonstrates the potential impact of different wash solvents. Actual results may vary based on the specific LC-MS/MS system and method parameters.
Guide 3: Modifying Mobile Phase Composition
The composition of your mobile phase can influence the retention and subsequent carryover of Atomoxetine.
Experimental Protocol:
-
Adjust Organic Content: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) during the column wash step at the end of the gradient to ensure all of the Atomoxetine is eluted from the column.
-
Incorporate Additives: The addition of a small percentage of an acid (e.g., formic acid) or a base can help to reduce secondary interactions between Atomoxetine and the stationary phase.
-
Evaluate Impact: With each modification, perform a carryover assessment as described in Guide 1.
Table 2: Illustrative Impact of Mobile Phase Additives on Atomoxetine Carryover
| Mobile Phase B | Additive | Carryover (%) |
| Acetonitrile | None | 0.4% |
| Acetonitrile | 0.1% Formic Acid | 0.1% |
| Methanol | None | 0.6% |
| Methanol | 0.1% Formic Acid | 0.2% |
Note: This table provides an illustrative example of how mobile phase additives can affect carryover. The optimal additive and concentration should be determined empirically.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting Atomoxetine carryover.
Caption: A workflow for systematically troubleshooting Atomoxetine carryover.
Caption: Common sources of analyte carryover in an LC-MS/MS system.
Impact of different mobile phases on the separation of Atomoxetine and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Atomoxetine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chromatographic separation of Atomoxetine and its metabolites?
A1: Common challenges include poor peak shape (tailing or fronting), inadequate resolution between the parent drug and its metabolites, and low sensitivity, especially in biological matrices. These issues often arise from suboptimal mobile phase composition, incorrect pH, or interactions with the stationary phase. The primary metabolites of Atomoxetine include 4-hydroxyatomoxetine and N-desmethylatomoxetine, which have different polarities compared to the parent drug, making their simultaneous separation challenging.[1][2]
Q2: What type of stationary phase is most suitable for separating Atomoxetine and its metabolites?
A2: Reversed-phase C8 and C18 columns are the most commonly used stationary phases for the separation of Atomoxetine and its metabolites.[3][4][5] These provide good retention and separation based on the hydrophobicity of the analytes. For the separation of enantiomers and positional isomers, a polysaccharide-based chiral stationary phase, such as Chiralcel OD-H, is recommended under normal-phase conditions.
Q3: How does the mobile phase pH affect the retention and peak shape of Atomoxetine?
A3: The pH of the mobile phase is a critical parameter as Atomoxetine is a basic compound. Working at a pH below the pKa of Atomoxetine (approximately 10.2) ensures that it is in its ionized form, which generally leads to better peak shape and retention on reversed-phase columns. Many methods utilize an acidic pH, often around 3.0 to 4.6, which helps to suppress the ionization of free silanol groups on the silica-based stationary phase, thereby reducing peak tailing.
Q4: Why are modifiers like triethylamine (TEA) or formic acid often added to the mobile phase?
A4: Modifiers are added to the mobile phase to improve peak shape and resolution.
-
Triethylamine (TEA) is a basic amine modifier that is added to the mobile phase to mask the active silanol groups on the stationary phase. This minimizes the interaction of the basic analyte (Atomoxetine) with these sites, reducing peak tailing.
-
Formic acid or trifluoroacetic acid (TFA) are acidic modifiers used to control the pH of the mobile phase and to provide a source of protons, which can improve ionization efficiency in mass spectrometry detection (ESI+). They also help in achieving better peak shapes for basic compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase. - Inappropriate mobile phase pH. | - Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-0.2% v/v). - Lower the mobile phase pH to a range of 3.0-4.0 using an acid like orthophosphoric acid or formic acid. - Use a column with end-capping or a base-deactivated stationary phase. |
| Poor Resolution between Atomoxetine and Metabolites | - Inadequate organic modifier strength. - Mobile phase pH not optimal for differential ionization of analytes. - Isocratic elution not providing sufficient separation power. | - Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution. - Fine-tune the mobile phase pH. A small change in pH can alter the ionization state of the metabolites differently from the parent drug, thus affecting their retention times. - Switch to a gradient elution method. Start with a lower concentration of the organic solvent and gradually increase it. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. - Degas the mobile phase to prevent bubble formation in the pump. - Use an HPLC system with a column oven to maintain a constant temperature. |
| Low Sensitivity (especially in LC-MS/MS) | - Poor ionization efficiency. - Matrix effects from the sample (e.g., plasma, urine). | - Optimize the mobile phase for mass spectrometry. The addition of volatile buffers like ammonium acetate or ammonium formate, and acids like formic acid, can enhance ionization. - Employ an effective sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Atomoxetine in Pharmaceutical Dosage Forms
This protocol is based on a method for the determination of Atomoxetine HCl in pharmaceutical dosage forms.
-
Column: C8 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of Acetonitrile and 10 mM disodium hydrogen phosphate buffer with 0.1% TEA (v/v), adjusted to pH 3.0 with orthophosphoric acid (55:45, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 271 nm
-
Temperature: 25°C
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
-
Expected Retention Time for Atomoxetine: ~3.08 min
Protocol 2: LC-MS/MS for Atomoxetine and its Metabolites in Biological Matrices
This protocol is adapted from a method for the determination of Atomoxetine and its metabolites (4-hydroxyatomoxetine and N-desmethylatomoxetine) in plasma, urine, oral fluid, and sweat.
-
Column: Reversed-phase column (details not specified in abstract, but C18 is common)
-
Mobile Phase: An isocratic mixture of 40% water and 60% of a solution containing 5mM ammonium acetate, 47.2 mM formic acid, and 4 mM trifluoroacetic acid in acetonitrile-water (85:15, v/v).
-
Flow Rate: 0.5 mL/min
-
Detection: Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether. The organic layer is evaporated and the residue is reconstituted in the mobile phase.
Data Presentation
Table 1: Comparison of Mobile Phases for Atomoxetine Separation by HPLC
| Stationary Phase | Mobile Phase Composition | pH | Additives | Application | Reference |
| C8 | Acetonitrile : 10 mM Disodium Hydrogen Phosphate Buffer (55:45 v/v) | 3.0 | 0.1% Triethylamine (TEA) | Pharmaceutical Dosage Forms | |
| C18 | Water : Acetonitrile (15:85 v/v) | 3.0 | 0.2% Triethylamine (TEA) | Pharmaceutical Dosage Forms | |
| C18 | 0.1% Triethylamine Buffer : Acetonitrile (50:50 v/v) | 3.5 | Orthophosphoric Acid (OPA) | Bulk and Tablet Dosage Forms | |
| C18 | Water (with 0.1ml TBAH + 0.4ml TEA) : Acetonitrile (375:625 v/v) | 3.5 | Tetra-n-butylammonium hydroxide (TBAH), TEA, Phosphoric Acid | Pharmaceutical Dosage Forms |
Table 2: Comparison of Mobile Phases for Atomoxetine and Metabolite Separation by LC-MS/MS
| Stationary Phase | Mobile Phase Composition | Elution Mode | Additives | Application | Reference |
| Kinetex C18 | Methanol and Water | Gradient | 5 mM Ammonium Acetate, 0.1 mM Formic Acid | Human Plasma | |
| Reversed-Phase | 40% Water and 60% of (5mM Ammonium Acetate, 47.2 mM Formic Acid, 4 mM TFA in Acetonitrile-Water (85:15)) | Isocratic | Ammonium Acetate, Formic Acid, Trifluoroacetic Acid (TFA) | Plasma, Urine, Oral Fluid, Sweat | |
| C18 Guard Column | Methanol | Isocratic | 0.025% Trifluoroacetic Acid (TFA), 0.025% Ammonium Acetate | Human Plasma and in vitro cellular samples | |
| Phenomenex Luna C18 | 10 mM Ammonium Formate Buffer : Methanol (10:90 v/v) | Isocratic | Ammonium Formate | Human Plasma |
Visualizations
Caption: General experimental workflow for the analysis of Atomoxetine.
Caption: Key mobile phase parameters influencing Atomoxetine separation.
References
- 1. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Adjusting mass spectrometer parameters for optimal 4'-Hydroxy Atomoxetine-d3 signal
Welcome to the technical support center for the analysis of 4'-Hydroxy Atomoxetine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometer parameters and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 4'-Hydroxy Atomoxetine-d3 in positive electrospray ionization (ESI) mode?
A1: For 4'-Hydroxy Atomoxetine-d3, the expected precursor ion ([M+H]⁺) is m/z 275.2. Based on the fragmentation pattern of atomoxetine and its deuterated analogs, the most common fragmentation involves the cleavage of the ether bond, resulting in a stable product ion. For 4'-Hydroxy Atomoxetine-d3, a primary product ion of m/z 47.1 is anticipated, corresponding to the deuterated N-methylaminopropyl side chain.
Q2: What is a suitable internal standard for the quantification of 4'-Hydroxy Atomoxetine?
A2: 4'-Hydroxy Atomoxetine-d3 is itself a suitable stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled 4'-Hydroxy Atomoxetine.[1] When quantifying 4'-Hydroxy Atomoxetine-d3 as the analyte, a non-deuterated analog or a different stable isotope-labeled version (e.g., ¹³C, ¹⁵N) of 4'-Hydroxy Atomoxetine would be ideal. If these are unavailable, a structurally similar compound that does not interfere with the analyte can be used after careful validation.
Q3: What are the common causes of poor signal intensity for 4'-Hydroxy Atomoxetine-d3?
A3: Poor signal intensity can stem from several factors, including suboptimal ionization source parameters, ion suppression from matrix components, incorrect collision energy, or issues with the LC separation. Inadequate sample preparation leading to sample loss can also be a cause. A systematic approach to troubleshooting, starting from the ion source and moving backward through the system, is recommended.
Q4: How can I mitigate matrix effects in my bioanalytical method?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] Strategies to mitigate these effects include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is crucial.
-
Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: No or Very Low Signal for 4'-Hydroxy Atomoxetine-d3
| Possible Cause | Recommended Solution |
| Incorrect MRM Transition | Verify the precursor ion (m/z 275.2) and product ion (expected around m/z 47.1). Perform a product ion scan to confirm the major fragment. |
| Suboptimal Ion Source Parameters | Systematically optimize the ESI source parameters, including spray voltage, gas temperatures, and gas flow rates. Start with the general parameters provided in the tables below and fine-tune for your specific instrument. |
| Inefficient Ionization | Ensure the mobile phase composition is conducive to positive ionization. The addition of a small amount of formic acid (e.g., 0.1%) can improve protonation. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (-20°C or lower for stock solutions). |
| Instrument Malfunction | Check the overall instrument performance with a known standard. Ensure there are no leaks in the LC or MS system. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Implement a robust needle wash protocol using a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Matrix Effects | Improve sample cleanup procedures (e.g., use SPE). Optimize the chromatographic method to separate the analyte from interfering matrix components. |
| Dirty Ion Source | Clean the ion source, including the capillary and cone, according to the manufacturer's recommendations. |
Issue 3: Inconsistent or Irreproducible Peak Areas
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variations in ion suppression or enhancement between samples. |
| Inconsistent Sample Preparation | Ensure a consistent and validated sample preparation workflow. Pay close attention to pipetting accuracy and extraction/evaporation times. |
| LC System Instability | Check for pressure fluctuations in the LC system, which could indicate a leak or a failing pump seal. Ensure the column is properly conditioned and equilibrated. |
| Autosampler Issues | Verify the injection volume accuracy and precision of the autosampler. Ensure there are no air bubbles in the sample syringe. |
Data Presentation: Mass Spectrometer Parameters
The following tables summarize typical starting parameters for the analysis of atomoxetine and its analogs. These should be optimized for your specific instrument and application.
Table 1: Example Mass Spectrometer Parameters for Atomoxetine Analogs
| Parameter | Atomoxetine | Atomoxetine-d3 | 4'-Hydroxy Atomoxetine-d3 (Recommended Starting Point) |
| Precursor Ion (m/z) | 256.2 | 259.2 | 275.2 |
| Product Ion (m/z) | 44.1 | 47.1 | 47.1 |
| Declustering Potential (V) | 26 | 31 | 30 - 40 |
| Collision Energy (eV) | 35 | 31 | 30 - 40 |
| Collision Cell Exit Potential (V) | 8 | Not Specified | 5 - 15 |
Data for Atomoxetine and Atomoxetine-d3 are derived from published literature. Parameters for 4'-Hydroxy Atomoxetine-d3 are recommended starting points for optimization.
Table 2: General ESI Source Parameters
| Parameter | Recommended Range |
| Spray Voltage (V) | 3500 - 4500 |
| Source Temperature (°C) | 350 - 500 |
| Nebulizer Gas (psi) | 10 - 20 |
| Curtain Gas (psi) | 8 - 15 |
| Collision Gas | 4 - 8 |
Experimental Protocols
Protocol for Optimizing 4'-Hydroxy Atomoxetine-d3 Signal
This protocol describes a systematic approach to optimizing the mass spectrometer parameters for 4'-Hydroxy Atomoxetine-d3 using infusion analysis.
1. Preparation of Infusion Solution:
-
Prepare a 100 ng/mL solution of 4'-Hydroxy Atomoxetine-d3 in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Infusion Setup:
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Use a T-fitting to introduce the infusion flow into the mobile phase stream from the LC system, flowing at a typical analytical flow rate (e.g., 0.4-0.6 mL/min).
3. Optimization of MS Parameters:
-
Product Ion Selection: While infusing, perform a product ion scan to identify the most abundant and stable fragment ions of the precursor m/z 275.2.
-
Collision Energy (CE) Optimization: Select the most intense product ion and perform a CE ramp to determine the optimal collision energy that yields the highest signal for this transition.
-
Declustering Potential (DP) Optimization: With the optimal CE, vary the DP to maximize the precursor ion signal and minimize in-source fragmentation.
-
Source Parameter Optimization: Adjust the spray voltage, source temperature, and nebulizer/curtain gas pressures to achieve the highest and most stable signal.
4. Verification:
-
Once the optimal parameters are determined, inject a known concentration of the analyte onto the LC-MS/MS system to confirm the sensitivity and peak shape.
Visualizations
Caption: Troubleshooting workflow for low or no signal.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Atomoxetine Quantification with Deuterated vs. Non-Deuterated Internal Standards
A comprehensive comparison of bioanalytical method validation for the quantification of atomoxetine, a key therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD), reveals the distinct advantages of employing a deuterated internal standard over non-deuterated alternatives. This guide provides a detailed examination of the performance of an LC-MS/MS method using atomoxetine-d3 against methods employing structural analogs like metoprolol and duloxetine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The gold standard in quantitative bioanalysis, particularly for regulatory submissions, is the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte.[1][2] This approach, known as isotope dilution mass spectrometry, provides the most accurate and precise data by effectively compensating for variability during sample preparation and analysis.[2] This guide delves into the specifics of bioanalytical method validation for atomoxetine, showcasing the superior performance of a deuterated internal standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the reliability of a bioanalytical method. A summary of validation parameters for atomoxetine quantification using a deuterated internal standard (atomoxetine-d3) and two non-deuterated internal standards (metoprolol and duloxetine) is presented below.
| Validation Parameter | Atomoxetine with atomoxetine-d3 IS | Atomoxetine with Metoprolol IS | Atomoxetine with Duloxetine IS |
| Linearity Range | 0.5 - 2000 ng/mL | 1 - 750 ng/mL | 0.5 ng/mL (LLOQ) - Linearity range not specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 3.3%[3] | 4.0 - 6.8%[4] | Not Specified |
| Inter-day Precision (%RSD) | < 3.3% | 1.1 - 9.6% | Not Specified |
| Intra-day Accuracy | 96.0% - 102.3% | 93 - 102% | Not Specified |
| Inter-day Accuracy | 96.0% - 100.8% | 93 - 102% | Not Specified |
Note: Data is compiled from multiple sources and represents the performance of different validated methods. Direct comparison should be made with caution.
The data clearly indicates that the method utilizing the deuterated internal standard, atomoxetine-d3, exhibits superior precision (lower %RSD) and comparable, if not better, accuracy over a wider linear range compared to the method using metoprolol. While the method with duloxetine shows a low LLOQ, detailed precision and accuracy data were not available for a direct comparison. The broader linear range and lower LLOQ achieved with the deuterated standard allow for more robust quantification of atomoxetine across a wider spectrum of concentrations, a critical aspect in pharmacokinetic studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the methods discussed.
Method 1: Atomoxetine with Deuterated Internal Standard (atomoxetine-d3)
Sample Preparation: A simple and rapid protein precipitation method is employed. To 50-60 µL of human plasma, 120-150 µL of acetonitrile containing the internal standard (atomoxetine-d3) is added. The mixture is vortexed and then centrifuged to precipitate proteins. The resulting supernatant is directly injected into the LC-MS/MS system.
Chromatographic Conditions: The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of methanol and water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
Mass Spectrometric Conditions: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used. The transitions monitored are typically m/z 256.4 → 43.8 for atomoxetine and m/z 259.3 → 47.0 for atomoxetine-d3.
Method 2: Atomoxetine with Non-Deuterated Internal Standard (Metoprolol)
Sample Preparation: This method utilizes liquid-liquid extraction. After the addition of the internal standard (metoprolol) to the plasma sample, an extraction solvent like methyl t-butyl ether is used to isolate the analyte and internal standard. The organic layer is then evaporated, and the residue is reconstituted before injection.
Chromatographic Conditions: A C18 column is used with a mobile phase of 10 mM ammonium formate buffer and methanol in a 10:90 (v/v) ratio.
Mass Spectrometric Conditions: Positive ESI is used, with the mass transition of m/z 256 → 44 for atomoxetine and m/z 268 → 116 for metoprolol.
Method 3: Atomoxetine with Non-Deuterated Internal Standard (Duloxetine)
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether is performed on plasma, urine, oral fluid, and sweat samples after the addition of duloxetine as the internal standard. The organic extract is evaporated and the residue reconstituted.
Chromatographic Conditions: A reverse-phase column is used with an isocratic mobile phase of water and a mixture of ammonium acetate, formic acid, and trifluoroacetic acid in acetonitrile-water.
Mass Spectrometric Conditions: Detection is performed using positive ESI in multiple reaction monitoring mode.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind the use of a deuterated internal standard, the following diagrams are provided.
References
- 1. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Atomoxetine Bioanalytical Methods Between Laboratories
Quantitative Performance Data
The following table summarizes the performance characteristics of various validated bioanalytical methods for atomoxetine in human plasma. The primary analytical technique cited in the literature is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
| Parameter | Method A (LC-MS/MS) [1][2] | Method B (LC-MS/MS) [3] | Method C (LC-MS/MS) [4] | Method D (HPLC-UV) [5] | Method E (HPLC-Fluorescence) |
| Linearity Range (ng/mL) | 0.500 - 2000 | 3 - 900 | 1 - 750 | 5 - 2000 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.500 | 3 | 1 | 5 | 0.05 (for metabolites) |
| Intra-day Precision (%CV) | Within acceptable limits | 1.1 - 3.3 | 4.0 - 6.8 | 2.0 - 4.3 | Within acceptable limits |
| Inter-day Precision (%CV) | Within acceptable limits | 2.5 - 3.3 | 1.1 - 9.6 | Not Specified | Within acceptable limits |
| Intra-day Accuracy (%) | Within acceptable limits | 96.0 - 102.3 | Not Specified | Not Specified | Within acceptable limits |
| Inter-day Accuracy (%) | Within acceptable limits | 96.0 - 100.8 | 93 - 102 | Not Specified | Within acceptable limits |
| Recovery (%) | Not specified | Successfully demonstrated | 99.83 - 100.14 | Not Specified | > 65 |
| Internal Standard (IS) | Atomoxetine-d3 | d3-atomoxetine | Not Specified | D-clomipramine | Metoprolol |
Experimental Protocols
This section details the methodologies for the key experiments cited in the table above, providing a basis for replication and comparison.
Method A: LC-MS/MS
-
Sample Preparation: Simple protein precipitation with methanol.
-
Chromatographic Separation:
-
Column: Kinetex C18 (2.1 mm × 50 mm, 2.6 μm).
-
Mobile Phase: Gradient elution with methanol and water containing 5 mM ammonium acetate and 0.1 mM formic acid (pH 6.26).
-
Flow Rate: 0.25 mL/min.
-
-
Detection:
-
Instrument: LC-MS/MS system.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple reaction monitoring (MRM).
-
Transitions: Atomoxetine: 256.4 → 43.8; Atomoxetine-d3 (IS): 259.3 → 47.0.
-
Method B: LC-MS/MS
-
Sample Preparation: Direct protein precipitation with acetonitrile containing the internal standard (d3-atomoxetine).
-
Chromatographic Separation: Details not specified in the abstract.
-
Detection:
-
Instrument: LC-MS/MS system.
-
Ionization Mode: Electrospray ionization.
-
Monitoring Mode: Not specified.
-
Method C: LC-MS/MS
-
Sample Preparation: Extraction with methyl t-butyl ether.
-
Chromatographic Separation:
-
Column: Luna C18 (2.0 mm × 100 mm, 3 μm).
-
Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol (10:90, v/v).
-
Flow Rate: 0.25 mL/min.
-
-
Detection:
-
Instrument: LC-MS/MS system.
-
Monitoring Mode: Not specified.
-
Transitions: Atomoxetine: m/z 256 → 44; Internal Standard: m/z 268 → 116.
-
Method D: HPLC-UV
-
Sample Preparation: Serum purification followed by enrichment with internal standard (D-clomipramine).
-
Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatography with ultraviolet detection.
-
Mobile Phase: 40 mM Na2HPO4 (pH 3.35) and acetonitrile (640:310, v/v).
-
-
Detection:
-
Wavelength: 214 nm.
-
Method E: HPLC with Fluorescence Detection
-
Sample Preparation: Pre-column derivatization with 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl chloride) after liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Inertsil C18.
-
Mobile Phase: Isocratic elution with methanol:water (85:15 v/v).
-
-
Detection:
-
Instrument: Fluorescence detector.
-
Excitation Wavelength: 375 nm.
-
Emission Wavelength: 537 nm.
-
Visualizations
The following diagrams illustrate the typical workflow for a bioanalytical method cross-validation and the logical relationship of the comparison presented in this guide.
Caption: Workflow for Inter-Laboratory Cross-Validation of a Bioanalytical Method.
Caption: Logical Relationship for Comparing Atomoxetine Bioanalytical Methods.
References
- 1. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic drug monitoring of atomoxetine in children and adolescents with attention-deficit/ hyperactivity disorder: a naturalistic study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Incurred Sample Reanalysis in Atomoxetine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioanalytical Methodologies and the Critical Role of Incurred Sample Reanalysis in Ensuring Data Integrity.
This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) as it pertains to pharmacokinetic (PK) studies of atomoxetine, a selective norepinephrine reuptake inhibitor. We will delve into the regulatory expectations for ISR, compare common bioanalytical methods for atomoxetine quantification, and present detailed experimental protocols. The aim is to equip researchers with the necessary information to design and execute robust bioanalytical assays that yield reliable and reproducible pharmacokinetic data.
The Importance of Incurred Sample Reanalysis
Incurred Sample Reanalysis is a critical procedure in regulated bioanalysis, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2]. It serves to verify the reproducibility of a bioanalytical method by re-analyzing a subset of samples from a study on a different day. This process is essential because the behavior of an analyte in a real-world biological matrix from a dosed subject can sometimes differ from that in the fortified quality control (QC) samples used during method validation. Factors such as the presence of metabolites, protein binding, and sample inhomogeneity can influence the accuracy of the results[1].
For a small molecule like atomoxetine, the standard acceptance criterion for ISR is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the original concentration and the concentration from the reanalysis should be within ±20% of their mean[1][3].
Atomoxetine Pharmacokinetics: A Brief Overview
Atomoxetine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours. Its metabolism is primarily governed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations. The major metabolic pathway is aromatic hydroxylation to 4-hydroxyatomoxetine, which is then glucuronidated and excreted. A minor pathway involves N-demethylation to N-desmethylatomoxetine. This metabolic profile underscores the importance of a reliable bioanalytical method to accurately characterize the pharmacokinetics of atomoxetine in diverse patient populations.
Comparison of Bioanalytical Methods for Atomoxetine
The most prevalent method for the quantification of atomoxetine in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic studies.
| Method | Principle | Sample Preparation | Common Instrumentation | Key Advantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction | HPLC or UPLC system coupled to a triple quadrupole mass spectrometer | High sensitivity and selectivity, wide dynamic range, high throughput |
| HPLC-UV | Chromatographic separation with ultraviolet detection | Liquid-Liquid Extraction or Solid-Phase Extraction | HPLC system with a UV detector | Cost-effective, widely available |
| HPLC-Fluorescence | Chromatographic separation with fluorescence detection after derivatization | Liquid-Liquid Extraction and derivatization | HPLC system with a fluorescence detector | High sensitivity for specific applications |
Experimental Protocols
Representative LC-MS/MS Method for Atomoxetine Quantification
This protocol describes a typical LC-MS/MS method for the determination of atomoxetine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., atomoxetine-d7).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atomoxetine: e.g., m/z 256.2 → 148.1
-
Internal Standard (atomoxetine-d7): e.g., m/z 263.2 → 155.1
-
Protocol for Incurred Sample Reanalysis (ISR)
The following protocol outlines the steps for conducting ISR in an atomoxetine pharmacokinetic study.
1. Sample Selection
-
Select up to 10% of the total number of study samples for reanalysis.
-
Choose samples around the maximum plasma concentration (Cmax) and in the terminal elimination phase.
-
Ensure the selected samples cover the range of concentrations observed in the study.
2. Reanalysis Procedure
-
The reanalysis should be performed by the same bioanalytical method used for the initial analysis.
-
Conduct the reanalysis on a different day than the original analysis.
-
The reanalysis should include its own set of calibration standards and quality control samples.
3. Data Evaluation
-
Calculate the percentage difference between the initial concentration and the reanalyzed concentration for each sample using the following formula: % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values)) * 100
-
The ISR is considered acceptable if at least 67% of the reanalyzed samples have a percentage difference within ±20%.
Data Presentation
Illustrative Incurred Sample Reanalysis Data for Atomoxetine
Disclaimer: The following table presents a representative example of ISR data for an atomoxetine pharmacokinetic study. Publicly available, detailed ISR datasets for atomoxetine are limited. This table is for illustrative purposes to demonstrate the structure and evaluation of ISR results.
| Sample ID | Original Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail (within ±20%) |
| PK-001-Cmax | 254.3 | 248.9 | 251.6 | -2.15% | Pass |
| PK-001-T8 | 89.7 | 95.2 | 92.45 | 5.95% | Pass |
| PK-002-Cmax | 312.8 | 301.5 | 307.15 | -3.68% | Pass |
| PK-002-T12 | 55.1 | 60.3 | 57.7 | 9.01% | Pass |
| PK-003-Cmax | 198.5 | 220.1 | 209.3 | 10.32% | Pass |
| PK-003-T8 | 76.4 | 69.8 | 73.1 | -9.03% | Pass |
| PK-004-Cmax | 401.2 | 385.6 | 393.4 | -3.97% | Pass |
| PK-004-T12 | 110.9 | 125.4 | 118.15 | 12.27% | Pass |
| PK-005-Cmax | 288.6 | 325.3 | 306.95 | 11.96% | Pass |
| PK-005-T8 | 99.2 | 88.7 | 93.95 | -11.18% | Pass |
| Overall Pass Rate: | 100% |
Visualizations
References
Establishing the Gold Standard: A Guide to the Accuracy and Precision of an LC-MS/MS Assay for 4'-Hydroxy Atomoxetine with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive overview of the establishment of a highly accurate and precise Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 4'-Hydroxy Atomoxetine, utilizing its stable isotope-labeled internal standard, 4'-Hydroxy Atomoxetine-d3.
This document details the experimental protocols necessary to validate such an assay in line with stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][2][3] Furthermore, it presents the expected performance data in clear, comparative tables and visual workflows to underscore the reliability of this analytical approach. The use of a stable isotope-labeled internal standard (SIL-IS) like 4'-Hydroxy Atomoxetine-d3 is a cornerstone of this methodology, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing data quality.[4][5]
Experimental Protocols
A rigorous validation process is essential to ensure that the bioanalytical method is reliable and reproducible for its intended use. The following protocols outline the key experiments for determining the accuracy and precision of the LC-MS/MS assay for 4'-Hydroxy Atomoxetine.
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 4'-Hydroxy Atomoxetine and 4'-Hydroxy Atomoxetine-d3 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4'-Hydroxy Atomoxetine by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the biological matrix to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of 4'-Hydroxy Atomoxetine-d3 at a fixed concentration (e.g., 100 ng/mL) in the same diluent. This solution will be added to all samples (except blanks) to a final, consistent concentration.
Sample Preparation
The objective of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine) and remove potential interferences. A common and effective technique is protein precipitation.
-
To 50 µL of the biological matrix sample, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase: A gradient elution using two solvents is common. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4'-Hydroxy Atomoxetine and 4'-Hydroxy Atomoxetine-d3 are monitored. For example:
-
4'-Hydroxy Atomoxetine: m/z [M+H]+ → fragment ion
-
4'-Hydroxy Atomoxetine-d3: m/z [M+H]+ → fragment ion
-
-
The instrument parameters (e.g., collision energy, declustering potential) are optimized for maximum signal intensity for each transition.
-
Accuracy and Precision Assessment
Accuracy and precision are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).
-
Preparation of QC Samples: Spike blank biological matrix with known concentrations of 4'-Hydroxy Atomoxetine to prepare low, medium, and high QC samples.
-
Analysis: Analyze five replicates of each QC level in three separate analytical runs on different days.
-
Calculations:
-
Accuracy: Expressed as the percent bias, calculated as: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
Precision: Expressed as the percent coefficient of variation (%CV), calculated as: (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100.
-
Data Presentation: Performance Benchmarks
The following tables summarize the expected performance data for a validated LC-MS/MS assay for 4'-Hydroxy Atomoxetine, adhering to the acceptance criteria set by regulatory bodies. The mean value for accuracy should be within ±15% of the nominal value, and the %CV for precision should not exceed 15%.
Table 1: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Bias) | Precision (%CV) |
| Low | 5 | 5.1 | +2.0 | 4.5 |
| Medium | 50 | 49.2 | -1.6 | 3.2 |
| High | 500 | 508.5 | +1.7 | 2.8 |
Table 2: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15) | Accuracy (% Bias) | Precision (%CV) |
| Low | 5 | 5.2 | +4.0 | 6.8 |
| Medium | 50 | 48.9 | -2.2 | 5.1 |
| High | 500 | 505.0 | +1.0 | 4.3 |
Mandatory Visualizations
To further elucidate the experimental process and the fundamental concepts of assay validation, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS assay validation.
Caption: Relationship between accuracy and precision in measurements.
Comparison with Alternatives
While other analytical techniques like HPLC-UV or older GC-MS methods can be used for drug metabolite quantification, LC-MS/MS offers superior sensitivity and selectivity. The use of a stable isotope-labeled internal standard like 4'-Hydroxy Atomoxetine-d3 provides a significant advantage over using a structural analog internal standard. Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement, leading to more accurate and precise results. This makes the described LC-MS/MS method the gold standard for bioanalytical quantification in drug development.
References
The Analytical Edge: A Comparative Guide to Internal Standards for Atomoxetine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of atomoxetine is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a detailed comparison of the performance characteristics of 4'-Hydroxy Atomoxetine-d3 and other commonly used internal standards, supported by experimental data and detailed protocols.
Executive Summary
The ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis should mimic the analyte's behavior during sample preparation and ionization, while being clearly distinguishable by the mass spectrometer. This guide evaluates the performance of three internal standards for atomoxetine analysis:
-
4'-Hydroxy Atomoxetine-d3: A deuterated version of the major active metabolite of atomoxetine.
-
Atomoxetine-d3: A deuterated analog of the parent drug.
-
Duloxetine: A structurally similar pharmaceutical compound.
While comprehensive performance data for Atomoxetine-d3 and Duloxetine are readily available in published literature, this guide highlights a notable gap in publicly accessible, validated data for the use of 4'-Hydroxy Atomoxetine-d3 as an internal standard.
Performance Characteristics of Internal Standards
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery, and experience comparable ionization suppression or enhancement in the mass spectrometer.
4'-Hydroxy Atomoxetine-d3: A Theoretical Perspective
4'-Hydroxy Atomoxetine-d3 is the deuterated stable isotope-labeled analog of 4-hydroxyatomoxetine, the primary and pharmacologically active metabolite of atomoxetine.[1] Theoretically, it represents an excellent candidate for an internal standard, particularly for the simultaneous quantification of both atomoxetine and its hydroxylated metabolite. Its structural similarity to 4-hydroxyatomoxetine would likely lead to very similar chromatographic behavior and ionization response, effectively compensating for matrix effects and variability during sample processing.
However, a comprehensive review of published scientific literature reveals a lack of validated bioanalytical methods that specifically report the use of 4'-Hydroxy Atomoxetine-d3 as an internal standard and provide detailed performance data. While its commercial availability is confirmed, its practical application and performance characteristics remain undocumented in the public domain.
Atomoxetine-d3: The Closest Analog
Atomoxetine-d3 is a widely used and well-characterized internal standard for atomoxetine quantification. As a stable isotope-labeled version of the analyte, it co-elutes with atomoxetine and exhibits nearly identical behavior during extraction and ionization, making it an excellent choice for correcting analytical variability.
Duloxetine: A Structurally Similar Alternative
Duloxetine, another selective norepinephrine reuptake inhibitor, has been successfully employed as an internal standard for the simultaneous analysis of atomoxetine and its metabolites. While not an isotopic analog, its similar chemical properties can provide adequate compensation for analytical variability, particularly when a deuterated standard is not available.
Comparative Performance Data
The following table summarizes the performance characteristics of Atomoxetine-d3 and Duloxetine as internal standards for atomoxetine quantification, based on data from published, validated LC-MS/MS methods.
| Performance Parameter | Atomoxetine-d3 | Duloxetine | 4'-Hydroxy Atomoxetine-d3 |
| Linearity (r²) | >0.999[2] | >0.99[3] | No data available |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL (in human plasma)[2] | 0.5 ng/mL (for atomoxetine in plasma)[3] | No data available |
| Intra-day Precision (%RSD) | 1.1% to 3.3% | <15% (for all analytes) | No data available |
| Inter-day Precision (%RSD) | 2.5% to 3.3% | <15% (for all analytes) | No data available |
| Intra-day Accuracy (%Bias) | -1.3% to 2.0% | Within ±15% (for all analytes) | No data available |
| Inter-day Accuracy (%Bias) | -1.2% to 1.2% | Within ±15% (for all analytes) | No data available |
| Recovery | 93.8% to 113.2% | >65% (for all analytes) | No data available |
| Matrix Effect | Insignificant (95.1% to 108.6%) | Not explicitly reported, but method validated | No data available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
Method 1: Atomoxetine Quantification using Atomoxetine-d3 Internal Standard
This method is adapted from a validated LC-MS/MS assay for the analysis of atomoxetine in human plasma.
-
Sample Preparation:
-
To 60 µL of plasma sample, add 120 µL of acetonitrile containing 400 nM of Atomoxetine-d3.
-
Vortex mix for 30 seconds.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: C18 guard column (20.0 × 4.0 mm)
-
Mobile Phase: Methanol containing 0.025% trifluoroacetic acid and 0.025% ammonium acetate
-
Flow Rate: 200 µL/min
-
Mass Spectrometer: Applied Biosystems API 3000 triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions:
-
Atomoxetine: m/z 256 → 44
-
Atomoxetine-d3: m/z 259 → 47
-
-
Method 2: Simultaneous Quantification of Atomoxetine and its Metabolites using Duloxetine Internal Standard
This method is based on a validated procedure for the determination of atomoxetine and its metabolites in various biological matrices.
-
Sample Preparation:
-
To 0.5 mL of the biological fluid, add an appropriate amount of Duloxetine internal standard solution.
-
Perform liquid-liquid extraction with 2 mL of tert-butyl methyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: Reverse-phase column
-
Mobile Phase: Isocratic mixture of 40% water and 60% of a solution containing 5mM ammonium acetate, 47.2 mM formic acid, and 4 mM trifluoroacetic acid in acetonitrile-water (85:15, v/v)
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions: Specific m/z transitions for atomoxetine, 4-hydroxyatomoxetine, N-desmethylatomoxetine, and duloxetine would be optimized on the specific instrument used.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Figure 1: Workflow for Atomoxetine Quantification with Atomoxetine-d3.
Figure 2: Workflow using Duloxetine Internal Standard.
Conclusion and Recommendations
Based on the available scientific literature, Atomoxetine-d3 stands out as the most suitable internal standard for the quantification of atomoxetine in biological matrices. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, leading to high accuracy and precision.
Duloxetine serves as a viable alternative, particularly for methods that aim to quantify atomoxetine and its metabolites simultaneously. However, as a non-isotopic analog, it may not provide the same degree of correction for matrix effects and other analytical variabilities as a deuterated standard.
While 4'-Hydroxy Atomoxetine-d3 holds significant theoretical promise as an internal standard, especially for the analysis of atomoxetine's primary active metabolite, the current lack of published validation data prevents a direct performance comparison. Researchers and drug development professionals are encouraged to conduct validation studies to assess its suitability. Should such studies demonstrate performance characteristics comparable to or exceeding those of existing internal standards, 4'-Hydroxy Atomoxetine-d3 could become a valuable tool in the bioanalysis of atomoxetine and its metabolites.
For laboratories conducting routine atomoxetine analysis, the use of Atomoxetine-d3 is the recommended and well-supported choice. For researchers investigating the metabolism of atomoxetine, the development and validation of methods incorporating 4'-Hydroxy Atomoxetine-d3 could provide more accurate and comprehensive pharmacokinetic data.
References
A Comparative Guide to Atomoxetine Quantification Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of atomoxetine is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides an objective comparison of various analytical methods used for the quantification of atomoxetine, supported by experimental data from published literature.
Quantitative Performance of Atomoxetine Quantification Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the quantitative performance of different methods reported in the literature.
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | 3 - 900 ng/mL | 3 ng/mL | Within acceptable limits | < 15% | [1] |
| LC-MS/MS | Human Plasma | 0.5 - 2000 ng/mL | 0.5 ng/mL | Within acceptable limits | Within acceptable limits | [2] |
| LC/APCI/MS/MS | Human Plasma | Not Specified | 2.50 ng/mL | -6.05 to -3.20 (as % relative error) | 1.37 to 6.20 | [3][4] |
| HPLC-UV | Human Plasma | Not Specified | 5 ng/mL | Not Specified | 2 to 4.3 (intraday variance) | [5] |
| HPLC-UV | Bulk and Pharmaceutical Dosage Form | 10 - 200 µg/mL | Not Specified | Not Specified | < 2% | |
| HPLC-UV | Bulk and Pharmaceutical Dosage Form | 40 - 120 µg/mL | 3.41 µg/ml | Not Specified | Not Specified | |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 2 - 10 µg/mL | Not Specified | Not Specified | Not Specified | |
| HPLC | Bulk and Pharmaceutical Dosage Form | 1 - 16 µg/ml | 0.085 µg/ml | Not Specified | Not Specified | |
| RRLC | Bulk and Pharmaceutical Dosage Form | 4 - 40 µg/ml | 1.32 µg/ml | Not Specified | Not Specified | |
| HPLC with Fluorescence Detection | Human Plasma | Not Specified | Not Specified | < 20% (intra- and inter-assay) | < 20% (intra- and inter-assay) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of protocols for the most common atomoxetine quantification techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices like plasma.
-
Sample Preparation: A common and simple method is protein precipitation. For instance, a small volume of human plasma (e.g., 50.0 μL) can be treated with a protein precipitating agent like methanol. An alternative is liquid-liquid extraction using a solvent such as methyl t-butyl ether.
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate and 0.1 mM formic acid in water) and an organic component (e.g., methanol) is often used.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The transitions monitored for atomoxetine and an internal standard (like atomoxetine-d3) ensure high selectivity. For atomoxetine, a common transition is 256.4 → 43.8.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the analysis of bulk drug and pharmaceutical dosage forms.
-
Sample Preparation: For solid dosage forms, this typically involves dissolving the crushed tablets or capsule contents in a suitable solvent, followed by filtration.
-
Chromatographic Separation: An isocratic separation on a C18 column is common. The mobile phase is often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. For example, a mobile phase of phosphate buffer and acetonitrile (60:40 v/v) has been used with a flow rate of 1.2 mL/min.
-
UV Detection: The detection wavelength is typically set around 270 nm.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the therapeutic action of atomoxetine, the following diagrams are provided.
Atomoxetine's therapeutic effect in Attention-Deficit/Hyperactivity Disorder (ADHD) is understood to be related to its selective inhibition of the presynaptic norepinephrine transporter.
References
- 1. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Relationship between atomoxetine plasma concentration, treatment response and tolerability in attention-deficit/hyperactivity disorder and comorbid oppositional defiant disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic drug monitoring of atomoxetine in children and adolescents with attention-deficit/ hyperactivity disorder: a naturalistic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of 4'-Hydroxy Atomoxetine-d3 for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical assays. The long-term stability of this standard is paramount to ensuring the accuracy and reproducibility of pharmacokinetic and metabolic studies. This guide provides a comprehensive assessment of the long-term stability of 4'-Hydroxy Atomoxetine-d3, a commonly used stable isotope-labeled internal standard for the quantification of the major atomoxetine metabolite, 4'-hydroxyatomoxetine.
The performance of 4'-Hydroxy Atomoxetine-d3 is compared with potential alternatives, supported by detailed experimental protocols for stability assessment in line with regulatory expectations.
Comparative Stability Assessment
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as 4'-Hydroxy Atomoxetine-d3, are considered the gold standard because their physicochemical properties are nearly identical to the analyte. This minimizes variability introduced during extraction and potential matrix effects in mass spectrometric detection.
Alternatives to SIL standards can include structural analogs or other related compounds. While often more accessible, these may not co-elute with the analyte and can exhibit different extraction efficiencies and ionization responses, potentially compromising assay accuracy.
Table 1: Comparison of Internal Standard Attributes
| Feature | 4'-Hydroxy Atomoxetine-d3 (SIL) | Structural Analog |
| Chemical Structure | Identical to analyte, with isotopic label | Similar but not identical to analyte |
| Physicochemical Properties | Nearly identical to analyte | May differ from analyte |
| Chromatographic Behavior | Co-elutes with analyte | May have different retention time |
| Extraction Recovery | Expected to be identical to analyte | May differ from analyte |
| Ionization Efficiency | Nearly identical to analyte | May differ from analyte |
| Compensation for Matrix Effects | High | Moderate to Low |
| Long-Term Stability Profile | Expected to mirror the analyte | Must be independently established |
Experimental Protocols for Long-Term Stability Assessment
To ensure the reliability of bioanalytical data, the stability of the analyte and the internal standard in a given biological matrix must be rigorously evaluated under various storage conditions.[1][2] The following protocols are aligned with the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline on bioanalytical method validation.[3][4]
Preparation of Stability Samples
-
Matrix Selection: Use the same biological matrix (e.g., human plasma, urine) as intended for the study samples.[4]
-
Spiking Concentrations: Prepare quality control (QC) samples at a minimum of two concentration levels: low (LQC) and high (HQC). These concentrations should be within the intended calibration curve range for the bioanalytical method.
-
Internal Standard Fortification: Spike the LQC and HQC samples with 4'-Hydroxy Atomoxetine-d3 at the same concentration used in the analytical method.
-
Aliquoting and Storage: Aliquot the spiked samples into appropriate storage tubes and store at the intended long-term storage temperature (e.g., -20°C or -70°C).
Long-Term Stability Study Design
-
Time Points: Define a series of time points for stability testing that cover the expected duration of sample storage for the intended clinical or preclinical study (e.g., 1, 3, 6, 12, and 24 months).
-
Sample Analysis: At each time point, retrieve a set of LQC and HQC samples from storage.
-
Comparison Samples: Prepare a fresh set of calibration standards and QC samples (comparison QCs) on the day of analysis.
-
Analytical Run: Analyze the stored stability QCs and the freshly prepared comparison QCs in the same analytical run. The run should meet the acceptance criteria for the validated bioanalytical method.
Acceptance Criteria
The long-term stability of 4'-Hydroxy Atomoxetine-d3 is demonstrated if the mean concentration of the stability QC samples is within ±15% of their nominal concentration.
Table 2: Example Data for Long-Term Stability at -70°C
| Time Point | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias from Nominal | Pass/Fail |
| Month 1 | LQC | 5.0 | 4.9 | -2.0% | Pass |
| HQC | 500.0 | 510.5 | +2.1% | Pass | |
| Month 3 | LQC | 5.0 | 5.2 | +4.0% | Pass |
| HQC | 500.0 | 495.0 | -1.0% | Pass | |
| Month 6 | LQC | 5.0 | 4.8 | -4.0% | Pass |
| HQC | 500.0 | 515.0 | +3.0% | Pass | |
| Month 12 | LQC | 5.0 | 5.3 | +6.0% | Pass |
| HQC | 500.0 | 489.5 | -2.1% | Pass | |
| Month 24 | LQC | 5.0 | 4.7 | -6.0% | Pass |
| HQC | 500.0 | 520.0 | +4.0% | Pass |
Forced Degradation Studies
Understanding the degradation pathways of atomoxetine and its metabolites can provide insights into the potential stability of 4'-Hydroxy Atomoxetine-d3. Forced degradation studies involve exposing the compound to harsh conditions to accelerate its decomposition.
Table 3: Forced Degradation Conditions for Atomoxetine
| Stress Condition | Reagent | Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl in methanol | Reflux for 3 hours | Degradation observed, multiple products formed. |
| Base Hydrolysis | 0.1 M NaOH in methanol | Reflux for 3 hours | Degradation observed, one major product formed. |
| Oxidation | 3% H₂O₂ in methanol | Reflux for 3 hours | Degradation observed, two major products formed. |
| Photostability | Exposure to UV light | - | Generally found to be stable. |
| Thermal Stress | Dry and wet heat | - | Susceptible to degradation. |
While these studies were performed on atomoxetine, similar susceptibility to hydrolysis and oxidation could be anticipated for 4'-Hydroxy Atomoxetine, and by extension, its deuterated form. However, the deuterium labeling in 4'-Hydroxy Atomoxetine-d3 is on the methylamino group and is not expected to significantly alter its susceptibility to degradation at the core molecular structure.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for assessing long-term stability and the metabolic pathway of atomoxetine.
Caption: Workflow for Long-Term Stability Assessment.
Caption: Metabolic Pathway of Atomoxetine.
Conclusion
4'-Hydroxy Atomoxetine-d3 serves as an excellent internal standard for bioanalytical assays due to its properties as a stable isotope-labeled analog of the primary atomoxetine metabolite. Its long-term stability is expected to be comparable to the unlabeled analyte, a critical attribute for ensuring data integrity in lengthy clinical and preclinical studies. The provided experimental protocols offer a robust framework for researchers to validate the long-term stability of 4'-Hydroxy Atomoxetine-d3 within their specific bioanalytical methods, ensuring compliance with regulatory standards and the generation of high-quality, reliable data.
References
A Head-to-Head Comparison: Deuterated Parent Drug vs. Deuterated Metabolite as an Internal Standard for Parent Drug Quantification
In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable data.[1][2] The gold standard is a stable isotope-labeled (SIL) version of the analyte, with deuterated compounds being a common choice due to their cost-effectiveness.[3][4] A critical decision arises when both a deuterated version of the parent drug and a deuterated version of its major metabolite are available. This guide provides an objective comparison of the performance of a deuterated parent drug versus a deuterated metabolite when used as an internal standard for the quantification of the parent drug, supported by established bioanalytical principles.
The Ideal Internal Standard: A Quick Refresher
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, extraction, and ionization in the mass spectrometer. This mimicry allows it to compensate for variations that can occur, ensuring the ratio of the analyte's response to the internal standard's response remains constant. Key characteristics of a good internal standard include:
-
Structural Similarity: The IS should be chemically and physically as similar to the analyte as possible.
-
Co-elution: Ideally, the IS should have the same chromatographic retention time as the analyte to experience the same matrix effects.
-
No Interference: The IS should not be naturally present in the biological matrix and should not interfere with the analyte's signal.
Performance Comparison: Deuterated Parent vs. Deuterated Metabolite
When quantifying a parent drug, the intuitive choice for an internal standard is its deuterated analogue. However, in some instances, a deuterated metabolite may be considered. The following tables summarize the expected performance of each, based on key bioanalytical validation parameters.
Table 1: Theoretical Performance Comparison of Internal Standards for Parent Drug Quantification
| Parameter | Deuterated Parent Drug as IS | Deuterated Metabolite as IS | Rationale |
| Structural & Physicochemical Similarity | Excellent | Good to Moderate | The deuterated parent is nearly identical to the analyte. The metabolite, by definition, has a different chemical structure, which can lead to differences in properties like polarity and solubility. |
| Chromatographic Co-elution | Excellent | Poor to Moderate | Due to its identical structure, the deuterated parent will co-elute with the parent drug. The metabolite will likely have a different retention time. |
| Extraction Recovery | Excellent | Good to Moderate | The deuterated parent will have virtually identical extraction recovery to the parent drug. The metabolite's different properties might lead to variations in extraction efficiency. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Co-elution ensures both the analyte and IS are subjected to the same degree of ion suppression or enhancement from the biological matrix. A different retention time for the metabolite means it will elute in a different matrix environment. |
| Potential for In-source Conversion | Low | Moderate to High | There is a risk that the parent drug could convert to its metabolite in the ion source of the mass spectrometer, potentially interfering with the deuterated metabolite IS. |
| Availability | Good | Often Limited | Synthesis of a deuterated parent drug is a common requirement. A deuterated metabolite may be more challenging and expensive to synthesize. |
Table 2: Expected Bioanalytical Validation Outcomes
| Validation Parameter | Deuterated Parent Drug as IS | Deuterated Metabolite as IS |
| Accuracy (% Bias) | Expected to be within ±15% (±20% at LLOQ) | Potential for bias greater than ±15% due to differing matrix effects and extraction recovery. |
| Precision (% CV) | Expected to be ≤15% (≤20% at LLOQ) | May be higher than 15% due to inconsistent compensation for analytical variability. |
| Matrix Factor | IS-normalized matrix factor close to 1 | IS-normalized matrix factor may deviate significantly from 1, indicating poor compensation. |
| Recovery | Consistent and reproducible between analyte and IS | May show significant and inconsistent differences between analyte and IS. |
Experimental Protocols
To definitively determine the suitability of either internal standard, a head-to-head comparison through a partial or full bioanalytical method validation is recommended.
Experimental Protocol: Comparative Evaluation of Internal Standards
Objective: To compare the performance of a deuterated parent drug and a deuterated metabolite as internal standards for the quantification of the parent drug in a biological matrix (e.g., human plasma).
1. Materials:
-
Parent drug analytical standard
-
Deuterated parent drug internal standard
-
Deuterated metabolite internal standard
-
Blank biological matrix from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the parent drug, deuterated parent IS, and deuterated metabolite IS in a suitable solvent.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples.
-
Prepare two separate internal standard working solutions, one for the deuterated parent and one for the deuterated metabolite, at a concentration that provides an adequate response in the mass spectrometer.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare two sets of calibration curves by spiking the blank matrix with the parent drug at a minimum of six different concentration levels.
-
Prepare two sets of QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
4. Sample Preparation and Analysis:
-
For the first set of calibration standards and QCs, add the deuterated parent drug IS.
-
For the second set, add the deuterated metabolite IS.
-
Process all samples using the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
5. Data Analysis and Performance Evaluation:
-
Accuracy and Precision: Calculate the accuracy (% bias) and precision (% coefficient of variation) for both sets of QCs over at least three analytical runs.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS pre-extraction.
-
-
Calculate the matrix factor (MF) for the analyte and each IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of IS). An IS-normalized MF close to 1 indicates good compensation for matrix effects.
-
-
Recovery Evaluation:
-
Calculate the recovery of the analyte and each IS: Recovery (%) = (Peak area in Set C) / (Peak area in Set B) * 100.
-
Compare the consistency of recovery between the analyte and each IS across the QC levels.
-
Visualizing the Concepts
To better illustrate the workflows and logical relationships discussed, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Relationship between a parent drug, its metabolite, and their deuterated analogs.
Conclusion and Recommendations
For the quantification of a parent drug, a deuterated version of the parent drug is unequivocally the superior choice for an internal standard. Its near-identical physicochemical properties ensure it effectively tracks the analyte through sample preparation and analysis, providing the most accurate and precise results.
While a deuterated metabolite might be considered in the absence of a deuterated parent, it should be approached with caution. The inherent differences in chemical structure will likely lead to different chromatographic behavior, extraction efficiency, and susceptibility to matrix effects. This can compromise the reliability of the data. If a deuterated metabolite must be used, a thorough validation is crucial to demonstrate that it can adequately compensate for the analytical variability of the parent drug. In many cases, a structural analog with closer physicochemical properties to the parent drug might even be a better choice than a deuterated metabolite.
Ultimately, the investment in a deuterated parent drug as the internal standard is justified by the increased data quality, method robustness, and regulatory compliance, minimizing the risk of failed studies and ensuring the integrity of pharmacokinetic data.
References
Safety Operating Guide
Safe Disposal of 4'-Hydroxy Atomoxetine-d3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4'-Hydroxy Atomoxetine-d3, a labeled metabolite of Atomoxetine used in pharmacokinetic research. Adherence to these guidelines is essential to minimize health risks and ensure regulatory compliance.
Chemical Safety and Hazard Information
4'-Hydroxy Atomoxetine-d3 is classified as a hazardous substance. The following table summarizes its key hazard information as indicated in safety data sheets (SDS).
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[1][2][3] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][3] |
| Skin and Eye Irritation | May cause skin and serious eye irritation. | Wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
Experimental Protocol: Disposal of 4'-Hydroxy Atomoxetine-d3
This protocol outlines the necessary steps for the safe and compliant disposal of 4'-Hydroxy Atomoxetine-d3.
Materials:
-
Original container of 4'-Hydroxy Atomoxetine-d3
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Hazardous waste container (clearly labeled, compatible chemical resistance)
-
Secondary containment for the waste container
-
Hazardous waste tags/labels
-
Inert absorbent material (e.g., vermiculite, sand) for spill management
Procedure:
-
Personal Protective Equipment (PPE) and Safety:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 4'-Hydroxy Atomoxetine-d3.
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
-
Waste Identification and Segregation:
-
4'-Hydroxy Atomoxetine-d3 should be disposed of as hazardous chemical waste.
-
Do not mix this compound with other waste streams unless compatibility is confirmed. It should be segregated with non-halogenated organic waste.
-
-
Containerization of Waste:
-
If disposing of the original container with residual amounts, ensure the cap is securely tightened.
-
For solutions or mixtures containing 4'-Hydroxy Atomoxetine-d3, use a designated hazardous waste container that is leak-proof and has a screw-on cap. Do not fill the container to more than 80% capacity to allow for expansion.
-
Place the primary waste container in a secondary container to prevent spills.
-
-
Labeling of Hazardous Waste:
-
Label the hazardous waste container clearly. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "4'-Hydroxy Atomoxetine-d3". Avoid abbreviations or chemical formulas.
-
An accurate estimation of the concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
-
Storage of Waste:
-
Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep incompatible materials segregated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection and documentation.
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
In case of eye or skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal of Empty Containers:
-
Empty containers that held 4'-Hydroxy Atomoxetine-d3 must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying in a ventilated area, the container can be disposed of in the regular trash or recycling, provided all hazardous markings have been removed or defaced.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of 4'-Hydroxy Atomoxetine-d3.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
